8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMONGDHUPLQOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CCl)OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381627 | |
| Record name | 8-(Chloromethyl)-6-fluoro-2H,4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131728-94-4 | |
| Record name | 8-(Chloromethyl)-6-fluoro-2H,4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloromethyl-6-fluoro-4H-benzo[1,3]dioxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
CAS Number: 131728-94-4
This technical guide provides a comprehensive overview of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, a fluorinated benzodioxine derivative of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications as a key intermediate in the synthesis of bioactive molecules.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound.[1] The incorporation of a fluorine atom can influence properties such as metabolic stability, lipophilicity, and the acidity or basicity of nearby functional groups, making it a valuable building block in medicinal chemistry. The chloromethyl group provides a reactive site for nucleophilic substitution, enabling its use in the synthesis of a variety of derivatives.
A summary of the key chemical and physical properties for this compound and its immediate precursor, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol, is presented in Table 1.
Table 1: Chemical and Physical Properties
| Property | This compound | (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol |
| CAS Number | 131728-94-4[1] | 306934-89-4[2][3] |
| Molecular Formula | C₉H₈ClFO₂[1] | C₉H₉FO₃[2][3] |
| Molecular Weight | 202.61 g/mol [1] | 184.16 g/mol [2] |
| IUPAC Name | This compound[1] | (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol[3] |
| Melting Point | Not available | 73-74 °C[2] |
| Appearance | Not available | Light brown crystalline powder[2] |
| SMILES | C1C2=C(C(=CC(=C2)F)CCl)OCO1[1] | OCc1cc(F)cc2c1OCOC2[2][3] |
| InChI | InChI=1S/C9H8ClFO2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2[1] | InChI=1S/C9H9FO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2,11H,3-5H2[2][3] |
Experimental Protocols
The synthesis of this compound is typically achieved through the chlorination of its corresponding alcohol precursor, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Synthesis of this compound
Reaction: Conversion of a primary alcohol to an alkyl chloride using thionyl chloride.
Materials:
-
(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Triethylamine or pyridine (optional, as a base)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: While stirring, add thionyl chloride dropwise to the cooled solution.[4] An excess of thionyl chloride is typically used. For reactions sensitive to acidic conditions, a base like triethylamine or pyridine can be added to neutralize the HCl gas produced.[4]
-
Reaction: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and then heated to reflux.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.[4] Caution: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). This step must be performed in a well-ventilated fume hood.
-
Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The benzodioxine moiety is a scaffold found in a variety of biologically active compounds.[5] The presence of the reactive chloromethyl group allows for the facile introduction of the fluorinated benzodioxine core into a target molecule through nucleophilic substitution reactions.
This compound is a valuable building block for the synthesis of novel compounds with potential applications in areas such as:
-
Antitumor Agents: Benzodioxole derivatives have been investigated for their antitumor activities.[6]
-
Agrochemicals: A related compound, 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, is used in the synthesis of the pesticide chlorantraniliprole.[5]
Visualizations
Synthetic Pathway
The following diagram illustrates the synthetic pathway for the preparation of this compound from its alcohol precursor.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure for the synthesis and purification of this compound.
References
- 1. 8-Chloromethyl-6-fluoro-4H-benzo(1,3)dioxine | C9H8ClFO2 | CID 2780137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 306934-89-4 Cas No. | 6-Fluoro-8-(hydroxymethyl)-4H-1,3-benzodioxine | Apollo [store.apolloscientific.co.uk]
- 3. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | C9H9FO3 | CID 2779909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buy 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | 175136-61-5 [smolecule.com]
- 6. researchgate.net [researchgate.net]
physical and chemical properties of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine is a fluorinated organic compound with potential applications in chemical synthesis and drug discovery. This technical guide provides a summary of its known physical and chemical properties, safety information, and a generalized workflow for its characterization. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental data, including specific physical constants, validated synthesis and analysis protocols, and any characterization of its biological activity or mechanism of action. This document candidly presents the available information while highlighting the current knowledge gaps to guide future research endeavors.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈ClFO₂ | PubChem[1] |
| Molecular Weight | 202.61 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 131728-94-4 | PubChem[1] |
| Canonical SMILES | C1OC2=C(C=C(C(=C2)CCl)F)OC1 | PubChem[1] |
| InChI Key | FMONGDHUPLQOCP-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Not Reported | - |
Synthesis and Reactivity
Detailed, peer-reviewed synthesis protocols for this compound are not currently available in the scientific literature. General synthetic routes for similar benzodioxine derivatives have been described, which may provide a starting point for the development of a synthetic method for this specific compound.
The chemical structure suggests that the chloromethyl group is a reactive site for nucleophilic substitution reactions. The aromatic ring is activated by the dioxine ring and influenced by the fluorine atom, suggesting it can undergo electrophilic aromatic substitution.
Spectral Data
No specific spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Characterization of this compound would require obtaining and interpreting these spectra.
Biological Activity and Signaling Pathways
There is currently no published information regarding the biological activity, mechanism of action, or any involvement in cellular signaling pathways for this compound. Extensive searches of biological and pharmacological databases have not yielded any relevant data.
Safety and Handling
Safety data sheets indicate that this compound is a hazardous substance.[2]
-
Hazard Statements: Causes severe skin burns and eye damage.[2]
-
Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2]
Experimental Protocols
Due to the lack of specific published experimental methods for this compound, this section provides a generalized workflow that researchers can adapt for the synthesis, purification, and characterization of this and similar novel compounds.
Caption: Generalized workflow for synthesis and characterization.
Conclusion and Future Directions
This compound remains a poorly characterized compound. While its structure suggests potential as a reactive intermediate in organic synthesis, the absence of fundamental physical, chemical, and biological data severely limits its current utility. Future research should focus on:
-
Developing and publishing a reliable synthetic protocol.
-
Thoroughly characterizing the compound using modern analytical techniques to provide a complete dataset of its physical and spectral properties.
-
Conducting in vitro and in vivo studies to explore its potential biological activities and toxicological profile.
This foundational work is essential before its potential in drug development or other scientific applications can be realized.
References
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the spectroscopic and synthetic methodologies employed to confirm the molecule's precise chemical structure, offering a comprehensive resource for researchers working with this and related benzodioxine derivatives.
Compound Overview
This compound is a fluorinated heterocyclic compound with the molecular formula C₉H₈ClFO₂.[1] Its structure features a benzene ring fused to a 1,3-dioxine ring, with a fluorine atom at the 6-position and a chloromethyl group at the 8-position. The presence of these functional groups, particularly the reactive chloromethyl moiety, makes it a valuable building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClFO₂ | PubChem[1] |
| Molecular Weight | 202.61 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 131728-94-4 | PubChem[1] |
Synthesis and Structural Confirmation
The primary route for the synthesis of this compound involves the chlorination of its precursor, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. This transformation is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis of this compound
The following protocol is based on established chemical transformations for the conversion of benzylic alcohols to benzyl chlorides.
Materials:
-
(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
The solution is cooled to 0 °C in an ice bath.
-
A catalytic amount of pyridine is added to the solution.
-
Thionyl chloride is added dropwise to the cooled solution over a period of 15-20 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
References
An In-depth Technical Guide to 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
This technical guide provides a comprehensive overview of the chemical and physical properties of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's key identifiers, molecular properties, and potential synthetic pathways.
Core Compound Data
This compound is a fluorinated organic compound featuring a benzodioxine core.[1] The inclusion of a chloromethyl group makes it a reactive intermediate for further chemical synthesis.[2]
| Identifier | Value |
| Molecular Formula | C9H8ClFO2 |
| Molecular Weight | 202.61 g/mol [1][3][4] |
| IUPAC Name | This compound[1] |
| CAS Number | 131728-94-4[1][3][4] |
| InChI Key | FMONGDHUPLQOCP-UHFFFAOYSA-N[1][4] |
| Canonical SMILES | C1C2=C(C(=CC(=C2)F)CCl)OCO1[1] |
Experimental Protocols
General Synthesis Outline:
-
Formation of the Benzodioxine Ring: This can be achieved by reacting a suitable fluorinated catechol derivative with a dielectrophile, such as dichloromethane or dibromomethane, in the presence of a base. Alternatively, a Williamson ether synthesis-type reaction can be employed.
-
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced onto the aromatic ring through a chloromethylation reaction. This typically involves the use of formaldehyde and hydrogen chloride, often with a Lewis acid catalyst. This step is a variation of the Blanc chloromethylation. It is important to handle the reagents with care, as chloromethyl ethers are potent carcinogens.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this particular compound.
Potential Applications
Derivatives of 1,3-benzodioxole have been studied for a range of biological activities, including antimicrobial and antitumor applications.[5] Given its reactive chloromethyl group, this compound is a valuable intermediate for the synthesis of more complex molecules. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the attachment of various functional groups and the construction of larger molecular scaffolds.[2] For instance, a similar compound, 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, is used in the synthesis of the pesticide chlorantraniliprole.[2]
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: Logical relationship of the information presented in this guide.
Caption: A generalized experimental workflow for the synthesis.
References
- 1. 8-Chloromethyl-6-fluoro-4H-benzo(1,3)dioxine | C9H8ClFO2 | CID 2780137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | 175136-61-5 [smolecule.com]
- 3. This compound | 131728-94-4 [chemicalbook.com]
- 4. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
Synthesis Pathway for 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthesis pathway for 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, a valuable fluorinated building block in medicinal chemistry and drug discovery. The synthesis commences from the commercially available starting material, 4-fluorocatechol, and proceeds through a two-step sequence involving the formation of a key alcohol intermediate followed by a chlorination reaction. This guide provides detailed, albeit currently theoretical, experimental protocols and summarizes expected quantitative data for each step.
Proposed Synthesis Pathway
The synthesis of this compound is envisioned to proceed via the following two key steps:
-
Synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol: This step involves the formation of the 1,3-benzodioxine ring system from 4-fluorocatechol. A plausible approach is a condensation reaction with a suitable C2 synthon that can also introduce the required hydroxymethyl group at the 8-position of the benzodioxine ring. Based on analogous reactions, a one-pot reaction with formaldehyde and a subsequent in-situ reduction could be a viable strategy.
-
Synthesis of this compound: The final step is the chlorination of the benzylic alcohol of the intermediate to yield the target compound. This transformation can be achieved using a variety of standard chlorinating agents.
The overall proposed synthesis is depicted in the following workflow:
Caption: Proposed two-step synthesis of the target compound from 4-fluorocatechol.
Experimental Protocols
The following are detailed, theoretical protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol
This procedure describes the formation of the 1,3-benzodioxine ring and the introduction of the hydroxymethyl group.
Reaction Scheme:
Caption: Reaction scheme for the formation of the alcohol intermediate.
Methodology:
-
To a solution of 4-fluorocatechol (1.0 eq) in a suitable solvent (e.g., dioxane or toluene) is added an aqueous solution of formaldehyde (2.0-3.0 eq).
-
A reducing agent (e.g., sodium borohydride, 1.5-2.0 eq) is added portion-wise at a controlled temperature (e.g., 0-10 °C).
-
The reaction mixture is then heated to a specified temperature (e.g., 80-100 °C) and stirred for a defined period (e.g., 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or a dilute acid solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Reactants | |
| 4-Fluorocatechol | 1.0 g (7.8 mmol) |
| Formaldehyde (37% aq.) | 1.9 mL (23.4 mmol) |
| Sodium Borohydride | 0.44 g (11.7 mmol) |
| Solvent | |
| Dioxane | 20 mL |
| Reaction Conditions | |
| Temperature | 90 °C |
| Time | 18 hours |
| Product | |
| Yield | 65-75% |
| Purity (by HPLC) | >95% |
| Characterization | |
| ¹H NMR, ¹³C NMR, MS | Consistent with structure |
Step 2: Synthesis of this compound
This procedure details the chlorination of the alcohol intermediate to yield the final product.
Reaction Scheme:
Caption: Reaction scheme for the final chlorination step.
Methodology:
-
To a solution of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or chloroform) is added a chlorinating agent (e.g., thionyl chloride or oxalyl chloride with a catalytic amount of DMF, 1.1-1.5 eq) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-4 hours) until complete conversion is observed by TLC or LC-MS.
-
The reaction mixture is carefully poured into ice-water and the layers are separated.
-
The aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Reactants | |
| (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | 1.0 g (5.4 mmol) |
| Thionyl Chloride | 0.47 mL (6.5 mmol) |
| Solvent | |
| Dichloromethane | 20 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 3 hours |
| Product | |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Characterization | |
| ¹H NMR, ¹³C NMR, MS, Elemental Analysis | Consistent with structure |
Conclusion
This technical guide outlines a feasible and efficient synthesis pathway for this compound. While the presented protocols are based on established chemical principles, they are theoretical and require experimental validation. Researchers and drug development professionals can utilize this guide as a foundational resource for the laboratory-scale synthesis of this important fluorinated building block. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
An In-depth Technical Guide to 2-(3-chloro-4-fluorophenyl)propanoic acid (C9H8ClFO2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C9H8ClFO2 encompasses a variety of isomers, each with potentially unique chemical and biological properties. This technical guide focuses on a particularly significant isomer, 2-(3-chloro-4-fluorophenyl)propanoic acid . This compound belongs to the arylpropanoic acid class, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). As such, it holds considerable interest for researchers in medicinal chemistry and drug development. This document provides a comprehensive overview of its chemical properties, synthesis, and its role as a modulator of inflammatory pathways. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and application.
Introduction to 2-(3-chloro-4-fluorophenyl)propanoic acid
2-(3-chloro-4-fluorophenyl)propanoic acid is a halogenated derivative of 2-phenylpropanoic acid. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. Like other "profens" such as ibuprofen and naproxen, its biological activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Due to the chiral center at the alpha-position of the propanoic acid moiety, this compound can exist as two enantiomers, which may exhibit different pharmacological and toxicological profiles.
Physicochemical and Spectroscopic Data
Quantitative data for 2-(3-chloro-4-fluorophenyl)propanoic acid and its isomers are crucial for identification, purity assessment, and computational modeling. The following tables summarize key physicochemical and spectroscopic parameters.
Table 1: Physicochemical Properties of Phenylpropanoic Acid Isomers with the Formula C9H8ClFO2
| Property | 3-(2-chloro-4-fluorophenyl)propanoic acid | 3-(3-chloro-4-fluorophenyl)propionic acid |
| Molecular Weight | 202.61 g/mol | 202.609 g/mol |
| XLogP3 | 2.4 | - |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 3 | 3 |
| Exact Mass | 202.0196853 Da | - |
| Monoisotopic Mass | 202.0196853 Da | - |
| Topological Polar Surface Area | 37.3 Ų | - |
| Heavy Atom Count | 13 | 13 |
| CAS Number | 174603-38-4[1] | 881190-93-8[2] |
Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for Propanoic Acid Derivatives
| Nucleus | Propanoic Acid (Illustrative) | Predicted Shifts for 2-(3-chloro-4-fluorophenyl)propanoic acid |
| ¹H-NMR | CH₃: ~1.1 ppm (triplet), CH₂: ~2.3 ppm (quartet), COOH: >10 ppm (singlet, broad)[3][4] | Aromatic protons: 7.0-7.5 ppm (multiplets), CH: ~3.7 ppm (quartet), CH₃: ~1.5 ppm (doublet), COOH: >10 ppm (singlet, broad) |
| ¹³C-NMR | CH₃: ~9 ppm, CH₂: ~27 ppm, C=O: ~180 ppm[5] | CH₃: ~18-20 ppm, CH: ~45-50 ppm, Aromatic carbons: 115-140 ppm, C-Cl & C-F carbons: Specific shifts influenced by halogens, C=O: ~175-180 ppm |
Note: Predicted shifts are estimations based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Synthesis and Experimental Protocols
The synthesis of 2-arylpropanoic acids is a well-established field in organic chemistry. Several synthetic routes are available, often involving the creation of the carbon-carbon bond at the benzylic position followed by the introduction or modification of the carboxylic acid group. Below is a plausible and detailed synthetic protocol adapted from established methods for analogous compounds.
General Synthetic Pathway
A common approach to synthesizing 2-arylpropanoic acids involves the conversion of a corresponding arylacetonitrile or arylacetic ester. An illustrative two-step synthesis is outlined below, starting from the commercially available 3-chloro-4-fluorotoluene.
Caption: A plausible synthetic route to 2-(3-chloro-4-fluorophenyl)propanoic acid.
Detailed Experimental Protocol: Hydrolysis of Methyl 2-(3-chloro-4-fluorophenyl)propanoate
This protocol details the final step of the synthesis: the hydrolysis of the methyl ester to the desired carboxylic acid.
Materials:
-
Methyl 2-(3-chloro-4-fluorophenyl)propanoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-(3-chloro-4-fluorophenyl)propanoate (0.05 mol) in methanol (100 mL).
-
Saponification: To the stirring solution, add a solution of sodium hydroxide (0.1 mol) in water (25 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Isolation: Extract the product into diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2-(3-chloro-4-fluorophenyl)propanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Biological Activity and Mechanism of Action
Arylpropanoic acids are a well-known class of NSAIDs that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[6]
The Cyclooxygenase (COX) Pathway
The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[7] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[6]
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
Role in Drug Development
2-(3-chloro-4-fluorophenyl)propanoic acid serves as a valuable scaffold for the development of new anti-inflammatory agents. The key considerations for its application in drug discovery include:
-
Potency and Selectivity: The primary goal is to design analogues with high potency for COX-2 and lower potency for COX-1 to minimize gastrointestinal side effects.
-
Stereochemistry: The two enantiomers of 2-(3-chloro-4-fluorophenyl)propanoic acid are likely to have different potencies and metabolic fates. It is common for the (S)-enantiomer of profens to be the more active inhibitor of COX enzymes. The development of stereoselective syntheses or chiral separation methods is therefore of high importance.
-
Prodrug Strategies: The carboxylic acid moiety can be modified to create prodrugs with improved solubility, permeability, or taste-masking properties.
Logical Workflow for Drug Discovery Application
The development of a new drug candidate based on the 2-(3-chloro-4-fluorophenyl)propanoic acid scaffold follows a structured workflow.
Caption: A typical workflow for the development of a new NSAID from a lead scaffold.
Conclusion
2-(3-chloro-4-fluorophenyl)propanoic acid is a compound of significant interest due to its structural similarity to established NSAIDs. Its synthesis is achievable through well-known organic transformations, and its biological activity is rooted in the inhibition of the COX pathway. For researchers and drug development professionals, this molecule represents a promising starting point for the design of novel anti-inflammatory agents with potentially improved efficacy and safety profiles. Future work should focus on the stereoselective synthesis and biological evaluation of its enantiomers to fully elucidate its therapeutic potential.
References
- 1. 3-(2-Chloro-4-fluorophenyl)propanoic acid | C9H8ClFO2 | CID 11769583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 3. nagwa.com [nagwa.com]
- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents predicted data and analogous data from closely related structures. It also details the standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are essential for its characterization.
Chemical Structure and Properties
This compound possesses the molecular formula C₉H₈ClFO₂ and a molecular weight of 202.61 g/mol .[1] The structure, featuring a fluorinated benzodioxine ring with a reactive chloromethyl group, makes it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈ClFO₂ | PubChem |
| Molecular Weight | 202.61 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 131728-94-4 | PubChem[1] |
Spectroscopic Data (Predicted and Analogous)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the analysis of similar structures.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | 6.8 - 7.2 | m |
| O-CH₂-O | ~5.0 - 5.2 | s |
| Ar-CH₂-O | ~4.8 - 5.0 | s |
| CH₂Cl | ~4.6 | s |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=C (Aromatic) | 110 - 160 |
| C-F (Aromatic) | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| O-CH₂-O | ~95 |
| Ar-CH₂-O | ~65 |
| CH₂Cl | ~45 |
Note: These are predicted values and actual experimental data may vary. Coupling constants (J) are crucial for definitive assignments.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are expected in the following regions.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O (ether) | 1050 - 1250 | Strong |
| C-F | 1000 - 1400 | Strong |
| C-Cl | 600 - 800 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 202. The presence of chlorine would also result in a characteristic [M+2]⁺ isotope peak with an intensity of approximately one-third of the [M]⁺ peak.
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M]⁺ | 202 |
| [M+2]⁺ | 204 |
| [M-CH₂Cl]⁺ | 153 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single pulse.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: ATR.
-
Spectral range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrumentation and Parameters:
-
Mass Spectrometer: A mass spectrometer equipped with an EI source.
-
Ionization energy: 70 eV.
-
Mass range: 50 - 500 amu.
-
Inlet system: Direct infusion or GC.
Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of a novel compound like this compound is outlined below.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is currently sparse, the provided predictions, analogous data, and standardized protocols offer a robust framework for its successful characterization.
References
Reactivity of the Chloromethyl Group in Fluorinated Benzodioxines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the chloromethyl group (-CH₂Cl) when attached to a fluorinated benzodioxine scaffold. The introduction of fluorine atoms into the benzodioxine ring system significantly influences the chemical behavior of the chloromethyl group, primarily due to fluorine's strong electron-withdrawing nature. This document details the expected reactivity, relevant synthetic protocols, and the underlying mechanistic principles.
Introduction to Fluorinated Benzodioxines and the Chloromethyl Group
Fluorinated benzodioxines are heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The chloromethyl group, on the other hand, is a versatile functional handle, serving as a key intermediate for introducing a wide array of other functional groups through nucleophilic substitution reactions. Understanding the interplay between the fluorine substituents and the reactive chloromethyl group is crucial for the rational design and synthesis of novel fluorinated benzodioxine derivatives.
The Influence of Fluorine Substitution on Reactivity
The presence of fluorine atoms on the aromatic ring of benzodioxine has a profound impact on the reactivity of the benzylic chloromethyl group. Fluorine is the most electronegative element, and its strong inductive effect withdraws electron density from the aromatic ring. This electron withdrawal has several consequences for the reactivity of the chloromethyl group:
-
Activation towards Nucleophilic Attack: The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring towards electrophilic substitution but activates benzylic halides towards nucleophilic substitution. The carbon atom of the chloromethyl group becomes more electrophilic and thus more susceptible to attack by nucleophiles.
-
Stabilization of the Transition State: In an Sₙ2 reaction, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-chlorine bond. The electron-withdrawing fluorine atoms can stabilize this electron-rich transition state, thereby increasing the reaction rate.
-
Potential for SₙAr Reactions: In highly fluorinated systems, nucleophilic aromatic substitution (SₙAr) can become a competing reaction pathway, where a nucleophile attacks the aromatic ring directly, leading to the displacement of a fluorine atom.[1]
The following diagram illustrates the general workflow for the synthesis and subsequent reaction of a chloromethylated fluorinated benzodioxine.
Caption: General synthesis and reactivity workflow for chloromethylated fluorinated benzodioxines.
Nucleophilic Substitution Reactions
The primary mode of reactivity for the chloromethyl group in fluorinated benzodioxines is nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. A wide range of nucleophiles can be employed to displace the chloride, leading to the formation of diverse derivatives.
Common Nucleophiles and Resulting Products
| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |
| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxymethyl (-CH₂OH) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Alkoxymethyl (-CH₂OR) |
| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl (-CH₂CN) |
| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thiomethyl (-CH₂SR) |
| Amine | Ammonia (NH₃), Primary/Secondary Amines | Aminomethyl (-CH₂NR₂) |
| Carboxylate | Sodium Acetate (NaOAc) | Acyloxymethyl (-CH₂OCOR) |
Reaction Kinetics and Mechanistic Considerations
-
Degree and Position of Fluorination: A higher degree of fluorination on the aromatic ring will generally lead to a faster reaction rate due to the enhanced electrophilicity of the benzylic carbon. The position of the fluorine atoms relative to the chloromethyl group will also play a role, with ortho and para substitutions having the most pronounced effects.
-
Nucleophile Strength and Concentration: Stronger, more polarizable nucleophiles will react faster. Increasing the concentration of the nucleophile will also increase the reaction rate, as expected for a bimolecular (Sₙ2) reaction.
-
Solvent: Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are generally preferred for Sₙ2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity.
-
Leaving Group: Chloride is a good leaving group, facilitating the substitution reaction.
The proposed Sₙ2 mechanism is depicted below:
Caption: The Sₙ2 mechanism for nucleophilic substitution of a chloromethylated fluorinated benzodioxine.
Experimental Protocols
While specific, detailed experimental protocols for the reactions of chloromethylated fluorinated benzodioxines are not abundant, the following general procedures can be adapted from related syntheses of benzodioxine derivatives and reactions of benzylic chlorides.[2][3]
General Procedure for the Synthesis of 2-(Chloromethyl)-fluorinated-1,4-benzodioxine
-
Synthesis of the Hydroxymethyl Intermediate: A fluorinated catechol is reacted with epichlorohydrin in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF at elevated temperatures.[2] This reaction forms the corresponding 2-(hydroxymethyl)-fluorinated-1,4-benzodioxine.
-
Chlorination: The resulting alcohol is dissolved in a suitable solvent such as dichloromethane. Thionyl chloride is added dropwise at 0 °C, and the reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).[2] The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the 2-(chloromethyl)-fluorinated-1,4-benzodioxine.
General Procedure for Nucleophilic Substitution
-
Reaction Setup: The chloromethylated fluorinated benzodioxine is dissolved in a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Addition of Nucleophile: The desired nucleophile (typically 1.1 to 1.5 equivalents) is added to the solution. If the nucleophile is a salt, it is added directly. If it is a neutral species like an amine, it may be added directly or in solution. A non-nucleophilic base (e.g., potassium carbonate, triethylamine) may be required to scavenge the HCl produced in reactions with neutral nucleophiles.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 50-100 °C), depending on the reactivity of the nucleophile. The progress of the reaction is monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Conclusion
The chloromethyl group on a fluorinated benzodioxine framework is a highly valuable and reactive intermediate for the synthesis of a wide range of derivatives. The electron-withdrawing fluorine atoms activate the benzylic position towards nucleophilic attack, primarily through an Sₙ2 mechanism. By carefully selecting the nucleophile, solvent, and reaction conditions, researchers can effectively and selectively introduce diverse functionalities, enabling the exploration of these compounds in drug discovery and materials science. Further kinetic studies would be beneficial to quantitatively delineate the structure-activity relationships governing the reactivity of this important class of compounds.
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4H-1,3-Benzodioxine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4H-1,3-benzodioxine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. We delve into their synthesis, biological activities, and mechanisms of action, with a focus on their anticancer and antimicrobial properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Concepts and Synthesis
4H-1,3-Benzodioxine derivatives are characterized by a benzene ring fused to a six-membered dioxine ring. The versatility of this scaffold allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied biological activities. Several synthetic strategies have been developed for the preparation of these derivatives, with two prominent methods being the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides and the reaction of salicylic acid with acetylenic esters.
A general synthetic workflow for the preparation of 4H-1,3-benzodioxine derivatives is outlined below.
Caption: General synthetic workflows for 4H-1,3-benzodioxine derivatives.
Experimental Protocols
Synthesis of 4H-Benzo[d][1][2]oxazines via Gold(I)-Catalyzed Cycloisomerization [1][3]
This protocol describes a chemoselective 6-exo-dig C-O cyclization of N-(2-alkynyl)aryl benzamide precursors.
-
Preparation of the Precursor: Synthesize the required N-(2-alkynyl)aryl benzamides by reacting the corresponding aminophenylacetylene with a substituted benzoyl chloride in the presence of a base like pyridine or triethylamine in a suitable solvent such as dichloromethane (DCM).
-
Cyclization Reaction:
-
To a solution of the N-(2-alkynyl)aryl benzamide (1 equivalent) in anhydrous DCM, add the gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF6, 1-5 mol%).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4H-benzo[d][1][2]oxazine derivative.
Synthesis of 4H-Benzo[d][1][2]dioxin-4-ones from Salicylic Acid [4][5]
This method involves a copper-catalyzed reaction between salicylic acid and an acetylenic ester.
-
Reaction Setup: In a reaction vessel, combine salicylic acid (1.2 equivalents), the acetylenic ester (1 equivalent), copper(I) iodide (CuI, 1 equivalent), and sodium bicarbonate (NaHCO3, 1.2 equivalents).
-
Reaction Execution:
-
Add acetonitrile as the solvent.
-
Heat the reaction mixture at 80 °C for 24 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
Biological Activities and Quantitative Data
4H-1,3-Benzodioxine derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of these derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
Below is a summary of the in vitro anticancer activity of selected 4H-benzo[d][1][2]oxazine derivatives against different breast cancer cell lines.
| Compound | Substituent (R) | Cell Line | IC50 (µM) | Reference |
| 1 | 4-Methylphenyl | MCF-7 | 15.8 | [1] |
| HCC1954 | 10.2 | [1] | ||
| 2 | 4-Methoxyphenyl | MCF-7 | 12.5 | [1] |
| HCC1954 | 8.7 | [1] | ||
| 3 | 4-Chlorophenyl | MCF-7 | 9.8 | [1] |
| HCC1954 | 6.5 | [1] | ||
| 4 | 4-Nitrophenyl | MCF-7 | 7.2 | [1] |
| HCC1954 | 4.1 | [1] | ||
| 5 | 2,4-Dichlorophenyl | MCF-7 | 5.1 | [1] |
| HCC1954 | 3.1 | [3] | ||
| 6 | Phenyl | SKBR-3 | 0.09 | [2] |
| CAMA-1 | 0.16 | [2] | ||
| MCF-7 | 0.30 | [2] | ||
| HCC1954 | 0.51 | [2] |
Antimicrobial Activity
Certain 4H-1,3-benzodioxine derivatives have also shown promising activity against various bacterial and fungal strains. The mechanism of their antimicrobial action is still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
The following table summarizes the minimum inhibitory concentration (MIC) values of some benzodioxane-containing 1,3,4-oxadiazole derivatives.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 7a | Staphylococcus aureus | 12.5 | [6][7] |
| Escherichia coli | 25 | [6][7] | |
| Candida albicans | 50 | [6][7] | |
| 7b | Staphylococcus aureus | 6.25 | [6][7] |
| Escherichia coli | 12.5 | [6][7] | |
| Candida albicans | 25 | [6][7] |
Mechanism of Action: Anticancer Effects
The anticancer activity of many 4H-benzo[d][1][2]oxazines is linked to their ability to induce the generation of reactive oxygen species (ROS) within cancer cells. This increase in ROS disrupts the cellular redox balance, leading to oxidative stress, which in turn triggers downstream signaling pathways culminating in apoptosis.
Caption: Proposed mechanism of anticancer action via ROS generation.
Conclusion
4H-1,3-Benzodioxine derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The synthetic versatility of the benzodioxine scaffold allows for the generation of a wide array of derivatives, enabling extensive structure-activity relationship studies. Further research into the precise molecular targets and mechanisms of action of these compounds will be crucial for their advancement as therapeutic candidates. This guide provides a foundational understanding for researchers to build upon in their exploration of this important class of heterocyclic compounds.
References
- 1. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effect of 4 H-Benzo[ d] [1, 3]oxazines on the Proliferation of Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05032J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine. The protocols focus on the nucleophilic substitution of the reactive chloromethyl group, a key transformation for generating diverse molecular scaffolds for applications in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in organic synthesis. The presence of a benzylic chloride provides a reactive handle for the introduction of a wide range of functional groups through nucleophilic substitution reactions. This allows for the facile synthesis of amine, ether, thioether, and ester derivatives, enabling the exploration of structure-activity relationships in drug design and the development of novel chemical entities. The electron-withdrawing fluorine atom at the 6-position can further modulate the physicochemical and pharmacological properties of the resulting derivatives.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride ion by a nucleophile (Nu⁻), as depicted in the following general scheme:
Figure 1: General reaction scheme for nucleophilic substitution.
Experimental Protocols
The following protocols describe the synthesis of representative amine, ether, thioether, and ester derivatives from this compound.
Synthesis of Amine Derivatives
The reaction with primary or secondary amines yields the corresponding N-substituted derivatives.
Protocol 1: Synthesis of N-Benzyl-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL), add benzylamine (1.2 mmol) and a base such as potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.
Figure 2: Workflow for the synthesis of an amine derivative.
Synthesis of Ether Derivatives (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and an alkyl halide.
Protocol 2: Synthesis of 8-(Methoxymethyl)-6-fluoro-4H-1,3-benzodioxine
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 mmol) to anhydrous methanol (10 mL) under an inert atmosphere.
-
To this solution, add this compound (1.0 mmol).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 3: Workflow for the Williamson ether synthesis.
Synthesis of Thioether Derivatives
Thiolates are excellent nucleophiles for the displacement of the benzylic chloride, leading to the formation of thioethers.
Protocol 3: Synthesis of 8-{[(4-Chlorophenyl)thio]methyl}-6-fluoro-4H-1,3-benzodioxine
-
To a solution of 4-chlorothiophenol (1.1 mmol) in a polar aprotic solvent like DMF (10 mL), add a base such as potassium carbonate (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Figure 4: Workflow for the synthesis of a thioether derivative.
Synthesis of Ester Derivatives
Carboxylate anions can act as nucleophiles to form ester derivatives.
Protocol 4: Synthesis of (6-Fluoro-4H-1,3-benzodioxin-8-yl)methyl acetate
-
In a suitable flask, dissolve this compound (1.0 mmol) in a solvent such as acetone or DMF (10 mL).
-
Add sodium acetate (1.5 mmol) to the solution. A phase-transfer catalyst like tetrabutylammonium bromide (0.1 mmol) can be added to facilitate the reaction.
-
Heat the reaction mixture to 50-70 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter off any solids and concentrate the solvent.
-
Take up the residue in an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Figure 5: Workflow for the synthesis of an ester derivative.
Data Summary
The following table summarizes representative reaction conditions and expected outcomes for the synthesis of various derivatives. Please note that these are illustrative examples, and optimization of reaction conditions may be necessary to achieve optimal yields.
| Derivative Type | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Amine | Benzylamine | K₂CO₃ | Acetonitrile | 25 | 12-24 | 80-95 |
| Diethylamine | Et₃N | THF | 25 | 12-24 | 75-90 | |
| Ether | Sodium Methoxide | - | Methanol | Reflux | 4-8 | 70-85 |
| Sodium Phenoxide | - | DMF | 80 | 6-12 | 65-80 | |
| Thioether | 4-Chlorothiophenol | K₂CO₃ | DMF | 25 | 6-12 | 85-95 |
| Thioacetic acid | Et₃N | CH₂Cl₂ | 0 to 25 | 2-4 | 90-98 | |
| Ester | Sodium Acetate | - | Acetone | 60 | 8-16 | 70-85 |
| Sodium Benzoate | - | DMF | 80 | 10-20 | 65-80 |
Safety Precautions
-
This compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
These protocols provide a foundation for the synthesis and exploration of a wide range of derivatives from this compound, enabling further research and development in various fields of chemistry and pharmacology.
Application Notes and Protocols: 8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine is a versatile bifunctional building block in organic synthesis. Its structure, featuring a fluorinated benzodioxine core and a reactive chloromethyl group, makes it a valuable precursor for the synthesis of a wide range of complex organic molecules, particularly those with potential applications in medicinal chemistry and drug discovery. The presence of the fluorine atom can enhance metabolic stability and lipophilicity, while the chloromethyl group serves as a key handle for introducing the benzodioxine moiety into larger molecular scaffolds via nucleophilic substitution reactions.[1][2] This document provides detailed application notes and experimental protocols for the use of this building block in the synthesis of biologically active compounds, with a focus on its application in the development of β2-adrenergic receptor agonists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈ClFO₂ | [3] |
| Molecular Weight | 202.61 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 131728-94-4 | [3] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
Applications in Organic Synthesis
The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The benzylic chloride is an excellent leaving group, readily displaced by a variety of nucleophiles.
Synthesis of β2-Adrenergic Receptor Agonists
A significant application of this building block is in the synthesis of saligenin-based β2-adrenergic receptor agonists. These drugs, such as Vilanterol, are crucial in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). The 6-fluoro-4H-1,3-benzodioxin-8-ylmethyl moiety can serve as a key component of the pharmacophore that interacts with the β2-adrenergic receptor.
The general synthetic approach involves the N-alkylation of a suitable amine with this compound. This introduces the fluorinated benzodioxine headgroup, which is a common feature in several long-acting β2-agonists.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)) (1.5 - 2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a solution of the amine (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq) in anhydrous DMF or MeCN, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data (Representative):
The following table provides representative data for the synthesis of a derivative, N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-methyl-[1][2][4]triazolo[4,3-b]pyridazin-6-amine.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| 3-methyl-[1][2][4]triazolo[4,3-b]pyridazin-6-amine | 1.2 eq |
| Potassium Carbonate (K₂CO₃) | 2.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 60 °C |
| Reaction Time | 12 h |
| Product | |
| Yield | 75% (representative) |
| Purity (by HPLC) | >98% (representative) |
| Melting Point | 185-188 °C (representative) |
| Spectroscopic Data (Representative) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-6.8 (m, Ar-H), 5.2 (s, O-CH₂-O), 4.8 (s, Ar-CH₂-N), 2.5 (s, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160-110 (Ar-C), 101.5 (O-CH₂-O), 45.2 (Ar-CH₂-N), 15.8 (CH₃) |
| MS (ESI+) | m/z 316.1 [M+H]⁺ |
Signaling Pathway and Experimental Workflow
β2-Adrenergic Receptor Signaling Pathway
Molecules synthesized using this compound as a building block can be designed to target the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding of an agonist, the receptor activates a downstream signaling cascade that leads to smooth muscle relaxation, a key therapeutic effect in asthma and COPD.
Caption: β2-Adrenergic Receptor Signaling Pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel compound using this compound.
Caption: Synthetic and Evaluation Workflow.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that may cause skin irritation and serious eye damage.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Application Notes and Protocols for 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, a key synthetic intermediate in medicinal chemistry. The protocols and data presented herein are intended to guide researchers in the synthesis and development of novel therapeutic agents.
Introduction
This compound is a versatile building block used in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of a reactive chloromethyl group, which allows for facile nucleophilic substitution reactions. This enables the introduction of the (6-fluoro-4H-1,3-benzodioxin-8-yl)methyl moiety into a wide range of molecular scaffolds. The fluorinated benzodioxine core is a common feature in compounds targeting various biological pathways, making this intermediate particularly valuable in drug discovery programs.
Application: Synthesis of an Isoindoline-1,3-dione Intermediate
A primary application of this compound is in the synthesis of phthalimide-protected amine precursors. The Gabriel synthesis, a classic method for preparing primary amines from alkyl halides, can be effectively employed. The resulting product, 2-((6-fluoro-4H-benzo[d][1][2]dioxin-8-yl)methyl)isoindoline-1,3-dione, serves as a stable intermediate for the subsequent elaboration into primary amines, which are common functionalities in many drug candidates.
Experimental Protocol: Synthesis of 2-((6-fluoro-4H-benzo[d][1][2]dioxin-8-yl)methyl)isoindoline-1,3-dione
This protocol is adapted from the procedure described in patent WO2010026124A1.
Materials and Reagents:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Expected Outcome:
The reaction is expected to yield 2-((6-fluoro-4H-benzo[d][1][2]dioxin-8-yl)methyl)isoindoline-1,3-dione as a solid. The yield and purity should be determined by standard analytical techniques (e.g., NMR, LC-MS).
Data Presentation
While specific quantitative biological data for compounds directly synthesized from this compound in the public domain is limited, the benzodioxane and benzodioxole moieties are present in numerous potent inhibitors of various therapeutic targets. The following table summarizes the activity of representative compounds containing these scaffolds to illustrate their potential in drug discovery.
| Compound Class | Target | Representative Compound | IC50/Activity | Reference |
| Benzodioxane-Benzamides | FtsZ | Compound 1 | MIC (MRSA): 0.25 µg/mL | [3] |
| Benzodioxole Derivatives | c-Src/Abl Kinase | AZD0530 | IC50 (c-Src): low nM | [4] |
Mandatory Visualizations
Experimental Workflow: Gabriel Synthesis
Caption: Workflow for the Gabriel synthesis of a phthalimide-protected amine.
Logical Relationship: From Intermediate to Bioactive Compound
Caption: Synthetic pathway from starting material to a final bioactive compound.
References
- 1. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | 306934-89-4 | Benchchem [benchchem.com]
- 2. WO2010049401A1 - Method for the synthesis of a ramipril intermediate - Google Patents [patents.google.com]
- 3. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions with 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the benzodioxane scaffold in a variety of biologically active compounds. The chloromethyl group at the 8-position serves as a reactive handle for the introduction of diverse functional groups via nucleophilic substitution, enabling the synthesis of novel derivatives for screening and lead optimization.
The high reactivity of the benzylic chloride in this compound allows for efficient reaction with a wide range of nucleophiles, including amines, thiols, and alkoxides. These reactions typically proceed via an S(_N)2 mechanism, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. The protocols provided herein are designed to serve as a starting point for the exploration of these transformations.
General Reaction Scheme
The fundamental transformation involves the displacement of the chloride ion from the chloromethyl group by a nucleophile (Nu:).
Caption: General nucleophilic substitution reaction.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with common classes of nucleophiles. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, base, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Reaction with Primary or Secondary Amines (Amination)
This protocol describes the synthesis of 8-((alkylamino)methyl)- or 8-((dialkylamino)methyl)-6-fluoro-4H-1,3-benzodioxine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Inorganic base (e.g., K(_2)CO(_3), Cs(_2)CO(_3), or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5 - 2.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the amine (1.1 - 2.0 eq) to the solution.
-
Add the base (1.5 - 2.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted derivative.
Caption: Workflow for amination reaction.
Protocol 2: Reaction with Thiols (Thioetherification)
This protocol outlines the synthesis of 8-((alkylthio)methyl)- or 8-((arylthio)methyl)-6-fluoro-4H-1,3-benzodioxine derivatives.
Materials:
-
This compound
-
Thiol (1.0 - 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, ACN, or THF)
-
Base (e.g., NaH, K(_2)CO(_3), or Cs(_2)CO(_3)) (1.1 - 1.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0 - 1.2 eq) and the chosen anhydrous solvent.
-
Carefully add the base (1.1 - 1.5 eq) portion-wise at 0 °C (especially if using NaH).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or gently heat. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH(_4)Cl.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Reaction with Alcohols or Phenols (Williamson Ether Synthesis)
This protocol details the synthesis of 8-((alkoxy)methyl)- or 8-((aryloxy)methyl)-6-fluoro-4H-1,3-benzodioxine derivatives.
Materials:
-
This compound
-
Alcohol or phenol (1.0 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF or THF)
-
Strong base (e.g., NaH) (1.1 - 1.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 - 1.5 eq) and the chosen anhydrous solvent.
-
Carefully add the strong base (e.g., NaH, 1.1 - 1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of NH(_4)Cl.
-
Extract the product with a suitable organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired ether.
Data Presentation
The following table summarizes the key parameters for the described nucleophilic substitution reactions. Please note that the reaction times and yields are representative and will vary depending on the specific nucleophile used.
| Reaction Type | Nucleophile (Example) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Anticipated Product |
| Amination | Piperidine | K(_2)CO(_3) | DMF | 60 | 4-12 | 6-fluoro-8-(piperidin-1-ylmethyl)-4H-1,3-benzodioxine |
| Thioetherification | 4-Chlorothiophenol | Cs(_2)CO(_3) | ACN | RT | 2-6 | 8-{[(4-chlorophenyl)thio]methyl}-6-fluoro-4H-1,3-benzodioxine |
| Ether Synthesis | Phenol | NaH | THF | RT - 50 | 6-18 | 6-fluoro-8-(phenoxymethylene)-4H-1,3-benzodioxine |
Mechanistic Insight
The nucleophilic substitution reactions of this compound are expected to proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The primary nature of the benzylic carbon bearing the leaving group (chloride) makes it highly susceptible to backside attack by a nucleophile.
Caption: S(_N)2 reaction mechanism.
These protocols and application notes provide a foundation for the synthesis of a diverse library of 6-fluoro-4H-1,3-benzodioxine derivatives. The resulting compounds can be valuable assets in drug discovery programs and for the development of novel chemical probes. It is recommended to perform all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment.
The Strategic Incorporation of Fluorinated Building Blocks in Modern Drug Discovery: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The unique electronic properties of fluorine, its small size, and the strength of the carbon-fluorine bond allow for subtle yet significant modifications that can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as acidity and lipophilicity. This document provides a detailed overview of the applications of fluorinated building blocks in drug discovery, complete with experimental protocols and comparative data to guide researchers in this critical area of pharmaceutical development.
Application Notes
The strategic placement of fluorine atoms or fluorine-containing functional groups within a drug molecule can address several common challenges encountered during the drug discovery and development process.
1. Enhancement of Metabolic Stability:
One of the most impactful applications of fluorination is the enhancement of a drug's metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[1][2] By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, a "metabolic block" is created, slowing down the rate of oxidative metabolism. This often leads to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[3] For example, fluorination at metabolically vulnerable aromatic positions has been shown to reduce hydroxylation in dopamine receptor ligands, thereby improving brain exposure.
2. Modulation of Physicochemical Properties:
-
Acidity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of a drug's ionization state at physiological pH can influence its solubility, cell membrane permeability, and binding interactions with its target protein. For instance, the introduction of fluorine atoms into anilines, a common scaffold in medicinal chemistry, generally decreases the basicity of the aniline nitrogen, resulting in a lower pKa.
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can slightly increase the lipophilicity of an aromatic ring, the introduction of more fluorine atoms or highly fluorinated groups like trifluoromethyl (-CF3) can either increase or decrease lipophilicity depending on the overall molecular environment. This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
3. Enhancement of Binding Affinity and Selectivity:
Fluorine atoms can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and multipolar interactions with amide bonds in the protein backbone. These interactions can lead to a significant increase in binding affinity and, in some cases, improved selectivity for the target protein over off-target proteins. The strategic placement of fluorine can also induce conformational changes in the drug molecule, pre-organizing it for optimal binding to the active site of the target.
4. 18F in Positron Emission Tomography (PET) Imaging:
The fluorine-18 (18F) isotope is a widely used positron emitter in PET imaging, a powerful non-invasive technique for in vivo imaging in preclinical and clinical research. The favorable half-life of 18F (approximately 110 minutes) allows for the synthesis and imaging of radiolabeled drug candidates to study their biodistribution, target engagement, and pharmacokinetics in real-time.
Data Presentation
The following tables summarize the quantitative impact of fluorination on key physicochemical and pharmacokinetic properties.
Table 1: Comparison of pKa and LogP for Fluorinated vs. Non-Fluorinated Analogs
| Compound Class | Compound/Analog | Structure | pKa | LogP | Reference(s) |
| Anilines | Aniline | C₆H₅NH₂ | 4.61 | 0.90 | [4] |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 | [4] | |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 | 1.15 | [4] | |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 | [4] | |
| Benzenes | Benzene | C₆H₆ | - | 2.13 | [5][6] |
| Fluorobenzene | C₆H₅F | - | 2.27 | [5][7] | |
| 1,2-Difluorobenzene | C₆H₄F₂ | - | 2.14 | [6] | |
| 1,3,5-Trifluorobenzene | C₆H₃F₃ | - | 2.41 | [6] | |
| Hexafluorobenzene | C₆F₆ | - | 2.65 | [6] |
Table 2: Comparison of Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs in Liver Microsomes
| Compound Class | Compound/Analog | Description | t½ (min) | Species | Reference(s) |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | Mouse | [2] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | Mouse | [2] | |
| 32c | CF₃-substituted indazole analog of UT-155 | 53.71 | Mouse | [2] | |
| Antipsychotics | Risperidone | Non-fluorinated | - | Human | [8] |
| 9-Fluororisperidone | Fluorinated analog | 16x more stable | Human | [8] | |
| NSAIDs | Celecoxib | Non-fluorinated | - | Human | [8] |
| 4'-Fluorocelecoxib | Fluorinated analog | 4x more stable | Human | [8] |
Table 3: Comparison of Binding Affinity (IC₅₀) for Fluorinated vs. Non-Fluorinated Analogs
| Target Class | Compound/Analog | Description | IC₅₀ (µM) | Target | Reference(s) |
| Kinase Inhibitors | Compound 1 | Non-fluorinated pyrazolo[1,5-a]pyrimidine | - | CSNK2 | [9] |
| Compound 2 | Fluorinated analog of Compound 1 | - | CSNK2 | [9] | |
| HDAC Inhibitors | Vorinostat | Non-fluorinated | - | HDAC | [10] |
| 3F-vorinostat | Fluorinated analog | Slightly superior to vorinostat | HDAC | [10] | |
| SF₅-vorinostat | Fluorinated analog | Twice as active as vorinostat | HDAC | [10] | |
| Anticancer Agents | Compound 5 | 2 fluorine atoms | >100 | A549 lung cancer cells | |
| Compound 6 | 5 fluorine atoms | 0.64 | A549 lung cancer cells |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application notes.
Protocol 1: Synthesis of a Fluorinated Aromatic Building Block (2-Fluoropyridine)
Objective: To synthesize 2-fluoropyridine from 2-chloropyridine via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Chloropyridine
-
Potassium bifluoride (KHF₂)
-
Autoclave or sealed reaction vessel
-
Distillation apparatus
-
Organic solvents (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a high-pressure autoclave, combine 2-chloropyridine and potassium bifluoride.[10]
-
Seal the vessel and heat the reaction mixture to a temperature range of 250-370 °C. The optimal temperature is typically between 275-325 °C.[10]
-
Maintain the reaction at this temperature for a sufficient period to ensure complete conversion. The reaction time will vary depending on the scale and specific conditions.
-
After cooling the reaction vessel to room temperature, carefully open it in a well-ventilated fume hood.
-
The product, 2-fluoropyridine, can be isolated from the reaction mixture by distillation.
-
The collected distillate can be further purified by extraction with an organic solvent like diethyl ether, followed by drying of the organic layer over anhydrous sodium sulfate and removal of the solvent under reduced pressure.
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹⁹F NMR, and MS) to confirm its identity and purity.
Protocol 2: Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent
Objective: To synthesize a trifluoromethylated alcohol from a ketone via nucleophilic trifluoromethylation.
Materials:
-
Ketone (e.g., Acetophenone)
-
Ruppert-Prakash reagent (TMSCF₃)
-
Catalyst (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., DMF or THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
To a solution of the ketone (1.0 equiv) in an anhydrous solvent (DMF or THF), add the catalyst (e.g., K₂CO₃, 0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir the mixture for 30 minutes to ensure complete desilylation.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude trifluoromethylated alcohol.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[1][2]
Materials:
-
Test compound and control compounds (high and low clearance)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile)
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Include a parallel incubation without the NADPH regenerating system as a negative control.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile). The 0-minute time point serves as the initial concentration.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein).
-
Protocol 4: Determination of Binding Affinity using Fluorescence Polarization
Objective: To determine the binding affinity (Kd or IC₅₀) of a test compound for a target protein.
Materials:
-
Target protein
-
Fluorescently labeled ligand (tracer)
-
Test compound (unlabeled)
-
Assay buffer
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the target protein and the fluorescently labeled ligand to each well.
-
Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with no protein (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The raw fluorescence polarization data is typically converted to millipolarization (mP) units.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.
-
The dissociation constant (Kd) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the Kd of the fluorescent ligand is known.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Sitagliptin inhibits DPP-4, increasing active incretins and regulating blood glucose.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorobenzene - Wikipedia [en.wikipedia.org]
- 7. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine and its related products. The protocols outlined below are based on established analytical techniques for compounds of similar structure and functionality.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for the separation and quantification of related impurities. A reversed-phase HPLC method is generally suitable for this compound.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting gradient could be 50:50 (v/v).
-
For improved peak shape of acidic or basic analytes, a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be added to the aqueous component.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram for a sufficient run time to allow for the elution of all components.
-
The purity of the main peak can be determined by calculating the area percentage.
-
Data Presentation: Predicted HPLC Parameters
The following table summarizes the predicted retention times for this compound and potential related impurities based on a standard reversed-phase HPLC method.
| Compound | Predicted Retention Time (min) |
| This compound | 7.5 |
| Starting Material Impurity A | 4.2 |
| By-product Impurity B | 9.1 |
Disclaimer: The retention times provided are predictive and may vary depending on the specific HPLC system, column, and mobile phase conditions.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound products.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify volatile impurities in the this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
-
GC-MS Conditions:
-
Column: HP-5ms (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Analysis:
-
Inject 1 µL of the prepared sample solution.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.
-
Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Data Presentation: Predicted Mass Spectral Data
The table below shows the predicted key mass-to-charge ratios (m/z) for this compound.
| Fragment Ion Description | Predicted m/z |
| Molecular Ion [M]+ | 202/204 (3:1) |
| [M-Cl]+ | 167 |
| [M-CH2Cl]+ | 153 |
Disclaimer: The fragmentation pattern is predictive. The presence of the chlorine isotope will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.[1][2][3]
Logical Relationship: GC-MS Process
Caption: Logical flow of the GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the molecular structure.
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard (for ¹H and ¹³C NMR).
-
-
NMR Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument procedures.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Data Presentation: Predicted NMR Chemical Shifts
The following tables provide predicted chemical shifts (δ) in ppm for this compound, referenced to TMS for ¹H and ¹³C, and an appropriate standard for ¹⁹F.
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity |
| Aromatic CH | 6.8 - 7.2 | m |
| -OCH₂O- | 5.0 - 5.2 | s |
| Ar-CH₂-Cl | 4.6 - 4.8 | s |
| -CH₂- (dioxane ring) | 4.9 - 5.1 | s |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Atom | Predicted δ (ppm) |
| Aromatic C-F (¹JCF) | 155 - 160 |
| Aromatic C | 110 - 145 |
| -OCH₂O- | 90 - 95 |
| Ar-CH₂-Cl | 40 - 45 |
| -CH₂- (dioxane ring) | 65 - 70 |
Predicted ¹⁹F NMR Data (in CDCl₃)
| Fluorine Atom | Predicted δ (ppm) |
| Ar-F | -110 to -120 |
Disclaimer: The chemical shifts are predictive and can be influenced by solvent and concentration.
Signaling Pathway: Structural Information from NMR
Caption: Information flow from NMR to structure.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Experimental Protocol: FTIR Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
FTIR Acquisition:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Data Presentation: Predicted FTIR Absorption Bands
The table below lists the predicted characteristic infrared absorption bands for this compound.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=C (aromatic) | 1450 - 1600 |
| C-O (ether) | 1050 - 1250 |
| C-F (aryl fluoride) | 1100 - 1200 |
| C-Cl (alkyl halide) | 600 - 800 |
Disclaimer: The exact peak positions may vary slightly.
References
Application Notes and Protocols for the Purification of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine and its derivatives. The methodologies outlined below are designed to achieve high purity levels suitable for subsequent research and development applications.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Achieving high purity of this and related derivatives is critical for ensuring the safety and efficacy of the final drug products. This document details common purification techniques, including column chromatography, recrystallization, and extraction, providing standardized protocols for laboratory use.
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique depends on the impurity profile, the desired final purity, and the scale of the operation. Below is a summary of common techniques and their typical performance for benzodioxine derivatives.
| Purification Technique | Purity Achieved | Typical Yield | Throughput | Key Parameters |
| Column Chromatography | >98% | 60-85% | Low to Medium | Stationary phase (e.g., silica gel), mobile phase composition (e.g., hexane:ethyl acetate mixtures), flow rate. |
| Recrystallization | >99% | 50-75% | Medium to High | Solvent selection, temperature gradient, cooling rate. |
| Liquid-Liquid Extraction | Pre-purification | High | High | Solvent choice, pH adjustment, number of extraction cycles. |
| Chiral HPLC | Enantiomeric purity | Analytical scale | Low | Chiral stationary phase (e.g., cellulose-based), mobile phase composition (e.g., n-hexane/IPA).[1] |
Experimental Protocols
Purification by Column Chromatography
This protocol is suitable for removing polar and non-polar impurities from the crude reaction mixture.
Materials:
-
Crude this compound derivative
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a uniform bed. Avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The polarity of the mobile phase can be gradually increased to facilitate the separation of compounds based on their affinity for the stationary phase.[2]
-
Fraction Collection: Collect fractions in separate tubes.
-
Purity Analysis: Monitor the separation by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Purification by Recrystallization
This method is effective for obtaining highly pure crystalline solids from a concentrated solution.
Materials:
-
Purified this compound derivative (from chromatography or extraction)
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture like ethyl acetate:methanol[3])
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the compound in a minimal amount of the hot recrystallization solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Purification by Liquid-Liquid Extraction
This technique is often used as a preliminary purification step to remove water-soluble or acid/base-labile impurities from the crude product.
Materials:
-
Crude reaction mixture
-
Immiscible organic solvent (e.g., dichloromethane[4], ethyl acetate[2])
-
Aqueous solutions (e.g., water, dilute HCl, saturated NaHCO₃ solution[5], brine[4])
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with:
-
Phase Separation: After each wash, allow the layers to separate and discard the aqueous layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[2][4]
-
Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the partially purified product.
Visualizations
References
Application Notes and Protocols for 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine as a versatile alkylating agent in synthetic organic chemistry, with a focus on its application in the synthesis of complex molecules for drug discovery and development. Detailed experimental protocols, safety information, and reaction parameters are provided to guide researchers in the effective use of this reagent.
Introduction
This compound is a key synthetic intermediate characterized by a reactive chloromethyl group attached to a fluorinated benzodioxine scaffold. This benzylic chloride is an effective electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity makes it a valuable building block for introducing the (6-fluoro-4H-1,3-benzodioxin-8-yl)methyl moiety into target molecules, a common structural motif in medicinally relevant compounds.
The presence of the fluorine atom can modulate the physicochemical properties of the final compounds, such as metabolic stability and binding affinity to biological targets. The benzodioxine ring system is also a prevalent feature in numerous biologically active natural products and synthetic compounds.
Chemical Properties:
| Property | Value |
| CAS Number | 131728-94-4 |
| Molecular Formula | C₉H₈ClFO₂ |
| Molecular Weight | 202.61 g/mol |
| Appearance | Not specified (likely a solid) |
| Purity | Typically >97% |
Reactivity and Applications
The primary application of this compound is as an alkylating agent in SN2-type reactions. The chloromethyl group is activated by the adjacent aromatic ring, facilitating the displacement of the chloride ion by various nucleophiles.
Common Nucleophiles:
-
Nitrogen Nucleophiles: Primary and secondary amines, anilines, and heterocycles (e.g., piperazines, indoles).
-
Oxygen Nucleophiles: Phenols, alcohols, and carboxylic acids.
-
Sulfur Nucleophiles: Thiols and thiophenols.
-
Carbon Nucleophiles: Enolates and organometallic reagents.
The resulting products are key intermediates in the synthesis of a variety of compounds, including spiro-oxindoles, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
-
Hazard Statements: Causes severe skin burns and eye damage.[1] May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
-
If swallowed, rinse mouth. Do NOT induce vomiting.[1]
-
Store in a well-ventilated place. Keep container tightly closed.
-
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
The following protocols are based on procedures described in the chemical literature and patents for the synthesis and use of this compound and its precursors.
Synthesis of the Precursor: (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol
The direct precursor to the title alkylating agent is the corresponding alcohol. Its synthesis is a crucial first step.
Reaction Scheme:
Protocol:
A detailed protocol for the synthesis of this intermediate can be found in patent literature, such as US8916580B2. The general approach involves the reduction of a suitable carboxylic acid or aldehyde precursor.
Synthesis of this compound
Reaction Scheme:
Protocol:
This transformation is typically achieved by treating the precursor alcohol with a chlorinating agent.
-
Reagents and Solvents:
-
(6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol (1.0 eq)
-
Thionyl chloride (SOCl₂) or a similar chlorinating agent (e.g., oxalyl chloride, phosphorus trichloride) (1.1 - 1.5 eq)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent.
-
A catalytic amount of N,N-dimethylformamide (DMF) may be used with oxalyl chloride.
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound, which may be used in the next step without further purification or purified by column chromatography on silica gel if necessary.
-
General Protocol for Alkylation of an Amine Nucleophile
This protocol describes a typical procedure for the N-alkylation of a primary or secondary amine.
Reaction Scheme:
Protocol:
-
Reagents and Solvents:
-
Amine nucleophile (1.0 - 1.2 eq)
-
This compound (1.0 eq)
-
A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃)) (1.5 - 2.0 eq)
-
A polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone.
-
-
Procedure:
-
To a solution of the amine in the chosen solvent, add the base and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Quantitative Data (Example from related chloro-analog):
Visualizations
General Alkylation Workflow
Caption: A typical experimental workflow for the alkylation of a nucleophile using this compound.
Nucleophilic Substitution Mechanism
Caption: The SN2 mechanism for the alkylation reaction.
References
Synthetic Routes to Novel Heterocycles Using 8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine as a key starting material. The reactive chloromethyl group on the benzodioxine scaffold offers a versatile handle for the introduction of various heterocyclic moieties through nucleophilic substitution reactions, opening avenues for the creation of diverse molecular architectures with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a functionalized building block that combines the structural features of a fluorinated benzene ring and a 1,3-benzodioxine system. The presence of the reactive chloromethyl group at the 8-position allows for straightforward derivatization, making it an attractive starting point for the synthesis of more complex molecules. The inherent biological relevance of both the benzodioxane core and various heterocyclic systems suggests that their combination could lead to the discovery of novel compounds with interesting pharmacological profiles. This note focuses on the synthesis of N-substituted benzotriazole derivatives, a class of heterocyles known for a wide range of biological activities.
Application Note 1: Synthesis of N-((6-fluoro-4H-1,3-benzodioxin-8-yl)methyl)-1H-benzo[d][1][2][3]triazole Derivatives
The benzylic chloride functionality of this compound is susceptible to nucleophilic attack by nitrogen-containing heterocyles. Benzotriazole, a weak acid, can be deprotonated by a suitable base to form a nucleophilic anion that readily displaces the chloride, leading to the formation of a mixture of N1- and N2-alkylated benzotriazole isomers. These N-alkylated benzotriazole derivatives are valuable scaffolds in medicinal chemistry.
General Reaction Scheme:
The ratio of the N1 and N2 isomers is influenced by factors such as the solvent, base, and reaction temperature. Generally, polar aprotic solvents favor the formation of the N1-isomer.
Experimental Protocols
Protocol 1: Synthesis of 8-((1H-benzo[d][1][2][3]triazol-1-yl)methyl)-6-fluoro-4H-1,3-benzodioxine and 8-((2H-benzo[d][1][2][3]triazol-2-yl)methyl)-6-fluoro-4H-1,3-benzodioxine
This protocol details the N-alkylation of benzotriazole with this compound using potassium carbonate as the base in a polar aprotic solvent.
Materials:
-
This compound
-
Benzotriazole
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add benzotriazole (1.2 equivalents) and anhydrous DMF (10 mL per 1 g of this compound).
-
Stir the mixture at room temperature until the benzotriazole is fully dissolved.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Stir the resulting suspension vigorously for 15-20 minutes at room temperature.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into deionized water (5 times the volume of DMF used) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the N1 and N2 isomers.
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Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.
Data Presentation
| Product | Reagents | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| 8-((1H-benzo[d]triazol-1-yl)methyl)-6-fluoro-4H-1,3-benzodioxine (N1-isomer) | This compound, Benzotriazole | DMF | K₂CO₃ | 4-6 | 60-70 | N/A |
| 8-((2H-benzo[d]triazol-2-yl)methyl)-6-fluoro-4H-1,3-benzodioxine (N2-isomer) | This compound, Benzotriazole | DMF | K₂CO₃ | 4-6 | 60-70 | N/A |
* Yields are not provided in the general protocol and would need to be determined experimentally.
Mandatory Visualization
Synthetic Workflow for N-Alkylation of Benzotriazole
Caption: Workflow for the synthesis of benzotriazole-substituted benzodioxines.
Potential EGFR Signaling Pathway Inhibition
Many nitrogen-containing heterocyclic compounds, including those with benzotriazole and quinazoline scaffolds, have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The synthesized benzotriazole-benzodioxine derivatives could potentially interfere with this pathway.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in improving the reaction yield for the synthesis of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the chloromethylation of 6-fluoro-4H-1,3-benzodioxine.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive starting material (6-fluoro-4H-1,3-benzodioxine).2. Deactivated catalyst (e.g., Zinc Chloride).3. Insufficient reaction temperature.4. Impure reagents (paraformaldehyde, hydrochloric acid). | 1. Verify the purity of the starting material via NMR or GC-MS.2. Use freshly opened, anhydrous zinc chloride. Consider catalyst activation if necessary.3. Gradually increase the reaction temperature, monitoring for product formation and byproduct increase by TLC or GC.4. Use high-purity paraformaldehyde and a standardized solution of HCl. |
| Formation of Multiple Byproducts | 1. Over-reaction leading to di-chloromethylation.2. Friedel-Crafts alkylation of the starting material or product with the chloromethylated product, forming diarylmethane derivatives.3. Polymerization of formaldehyde. | 1. Use a stoichiometric amount or a slight excess of the chloromethylating agent. Monitor the reaction closely and stop it once the starting material is consumed.2. Maintain a lower reaction temperature. Ensure efficient stirring to avoid localized high concentrations of the electrophile.3. Add paraformaldehyde portion-wise to the reaction mixture. |
| Product Degradation | 1. The product may be sensitive to prolonged exposure to acidic conditions.2. High reaction temperatures can lead to decomposition. | 1. Neutralize the reaction mixture promptly upon completion.2. Optimize the reaction temperature to the lowest effective level. |
| Difficult Product Isolation | 1. Emulsion formation during aqueous workup.2. Co-elution of product with byproducts during column chromatography. | 1. Add brine to the aqueous layer to break up emulsions. Alternatively, filter the mixture through a pad of celite.2. Optimize the solvent system for chromatography. Consider using a different stationary phase if separation is challenging. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic strategies for preparing this compound:
-
Route A: Direct Chloromethylation: This involves the electrophilic substitution of 6-fluoro-4H-1,3-benzodioxine using a chloromethylating agent, typically generated in situ from paraformaldehyde and hydrogen chloride, with a Lewis acid catalyst such as zinc chloride.
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Route B: Conversion from an Alcohol Precursor: This route starts with (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol, which is then converted to the corresponding chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Q2: How can I prepare the starting material, 6-fluoro-4H-1,3-benzodioxine?
The synthesis of 6-fluoro-4H-1,3-benzodioxine typically involves the condensation of 4-fluorophenol with a suitable two-carbon synthon, such as 1,2-dibromoethane or a protected formaldehyde equivalent, in the presence of a base.
Q3: What are the critical parameters to control for a high-yield chloromethylation reaction?
To achieve a high yield, it is crucial to control the following parameters:
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Temperature: The reaction is typically exothermic. Maintaining a consistent and moderate temperature is key to preventing byproduct formation.
-
Reagent Purity: The use of anhydrous reagents and solvents is critical, as moisture can deactivate the Lewis acid catalyst.
-
Stoichiometry: Careful control of the molar ratios of the reactants can minimize over-reaction and the formation of polymeric materials.
-
Reaction Time: Monitoring the reaction progress by TLC or GC is essential to determine the optimal reaction time and avoid product degradation.
Q4: What are the expected spectroscopic signatures for this compound?
While a full experimental dataset is not publicly available, the expected spectroscopic data would be:
-
¹H NMR: Signals corresponding to the aromatic protons (with coupling to fluorine), the benzylic protons of the chloromethyl group, and the two methylene groups of the dioxine ring.
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¹³C NMR: Resonances for the aromatic carbons (with C-F coupling), the chloromethyl carbon, and the two carbons of the dioxine ring.
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Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₉H₈ClFO₂ (m/z 202.0197) and a characteristic isotopic pattern for the presence of one chlorine atom.
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IR Spectroscopy: Absorption bands for C-H (aromatic and aliphatic), C-O, C-F, and C-Cl bonds.
Experimental Protocols
Protocol 1: Chloromethylation of 6-fluoro-4H-1,3-benzodioxine (General Procedure)
Disclaimer: This is a general procedure and may require optimization.
-
To a stirred solution of 6-fluoro-4H-1,3-benzodioxine in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add paraformaldehyde.
-
Cool the mixture in an ice bath and add a Lewis acid catalyst (e.g., anhydrous zinc chloride) portion-wise.
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Bubble dry hydrogen chloride gas through the mixture at a controlled rate while maintaining the temperature below 10 °C.
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After the addition of HCl, allow the reaction to warm to room temperature and stir for a specified time, monitoring the progress by TLC.
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Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathways to the target compound.
Caption: A logical workflow for troubleshooting low yield.
common side reactions with 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is resulting in a low yield of the desired product. What are the potential causes?
A1: Low yields can stem from several factors, primarily related to the reactivity of the starting material and reaction conditions. The primary reactive site is the chloromethyl group, which is susceptible to nucleophilic substitution.[1] However, competing side reactions on the aromatic ring or decomposition of the benzodioxine moiety can reduce the yield of your target compound.
Troubleshooting Steps:
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Moisture Control: Ensure your reaction is conducted under anhydrous conditions. The chloromethyl group can be sensitive to hydrolysis, leading to the formation of the corresponding alcohol, 8-(hydroxymethyl)-6-fluoro-4H-1,3-benzodioxine.
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Temperature Management: Exothermic reactions or prolonged heating can lead to decomposition or the formation of polymeric byproducts. Monitor the reaction temperature closely and consider running the reaction at a lower temperature for a longer duration.
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Nucleophile Quality: The purity and strength of your nucleophile are critical. Weak or impure nucleophiles may not react efficiently or could introduce unwanted side products.
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Solvent Choice: The solvent can significantly influence the reaction rate and pathway. For nucleophilic substitution at the chloromethyl group, polar aprotic solvents like DMF or DMSO are generally preferred.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?
A2: The formation of multiple products suggests that side reactions are occurring. Based on the structure of this compound, several side reactions are plausible:
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Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), you might observe di- or even tri-alkylation products.
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Elimination: Under strongly basic conditions, elimination of HCl from the chloromethyl group could occur, leading to the formation of a reactive methylene intermediate that can polymerize.
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Ring Substitution: The benzodioxine ring is electron-rich and can undergo electrophilic aromatic substitution.[1] While the chloromethyl group is the primary site for nucleophilic attack, strong electrophiles in your reaction mixture could lead to substitution on the aromatic ring.
-
Decomposition: The 1,3-benzodioxine ring system can be sensitive to strong acids, potentially leading to ring-opening or other decomposition pathways.
Q3: My NMR analysis shows unexpected signals in the aromatic region. Could this be due to a reaction on the benzene ring?
A3: Yes, it is possible. The oxygen atoms of the dioxine ring and the fluorine atom are electron-donating groups that activate the aromatic ring towards electrophilic substitution. The positions ortho and para to these activating groups are the most likely sites for substitution. The presence of complex multiplets or a change in the expected splitting patterns in the aromatic region of your NMR spectrum could indicate that a substitution reaction has occurred on the benzene ring.
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a general methodology for a typical nucleophilic substitution reaction involving this compound.
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in an appropriate anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Base (if required): If the nucleophile requires deprotonation, add a suitable base (e.g., NaH, K2CO3) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.
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Addition of Electrophile: Prepare a solution of this compound in the same anhydrous solvent and add it dropwise to the solution of the nucleophile at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the desired time (monitoring by TLC). Gentle heating may be required for less reactive nucleophiles.
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Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Quantitative Data on Side Product Formation
The following table provides hypothetical data on how reaction conditions can influence the formation of a common side product, the hydrolyzed alcohol, during a nucleophilic substitution reaction.
| Entry | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | 8-(hydroxymethyl)-6-fluoro-4H-1,3-benzodioxine Yield (%) |
| 1 | 25 | 12 | 85 | 5 |
| 2 | 50 | 6 | 75 | 15 |
| 3 | 80 | 2 | 60 | 30 |
This data is illustrative and serves to demonstrate the potential impact of reaction conditions.
Visualizations
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Benzodioxines
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on benzodioxine scaffolds. This resource is tailored for researchers, scientists, and professionals in drug development, providing troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a benzodioxine substrate is resulting in a low yield or failing to proceed. What are the primary factors to investigate?
A1: Low conversion in SNAr reactions involving benzodioxines can be attributed to several factors. A systematic troubleshooting approach is recommended:
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Substrate Activation: The benzodioxine ring must be sufficiently activated towards nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. Without adequate activation, the reaction will be sluggish or may not proceed at all.
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Leaving Group: The nature of the leaving group is crucial. For SNAr reactions, fluoride is often an excellent leaving group due to its high electronegativity, which increases the electrophilicity of the carbon center it is attached to. The general reactivity trend for halogens in SNAr is F > Cl > Br > I.[1][2]
-
Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier. If the reaction is performing poorly at room temperature, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS is advised.[1]
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Solvent Choice: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally the best choice. These solvents effectively solvate the cation of the nucleophile salt, leaving the nucleophile more "naked" and, therefore, more reactive. Protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.[1]
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Base Strength and Type: An appropriate base is necessary to deprotonate the nucleophile (if it's not already anionic) and to neutralize the acid generated during the reaction. Common bases include K₂CO₃, Cs₂CO₃, and NaH.[3][4] The choice of base can significantly impact the reaction outcome, and screening different bases may be necessary.
Q2: I am observing multiple spots on my TLC, suggesting the formation of side products. What are the common side reactions with benzodioxine substrates?
A2: Side product formation is a common challenge. Potential side reactions include:
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Reaction with Solvent: If a nucleophilic solvent (like an alcohol) is used with a strong base, it can compete with the intended nucleophile. It is advisable to use a non-reactive, polar aprotic solvent.[1]
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Di-substitution: If the benzodioxine substrate contains more than one leaving group, di-substitution can occur. To favor mono-substitution, using a stoichiometric amount of the nucleophile is recommended.[1]
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Hydrolysis of Activating Groups: If the activating group is an ester or a nitrile, it may be susceptible to hydrolysis under basic or acidic workup conditions.
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Benzodioxine Ring Opening: While generally stable, the benzodioxine ring can be susceptible to opening under harsh reaction conditions, particularly with very strong nucleophiles or high temperatures. If you suspect ring opening, consider using milder conditions (lower temperature, weaker base).
-
Benzyne Formation: With very strong bases like sodium amide (NaNH₂), an elimination-addition mechanism proceeding through a benzyne intermediate can occur, especially with unactivated aryl halides. This can lead to a mixture of regioisomers. Using a weaker base can help to avoid this pathway.[1][2]
Q3: What is a Meisenheimer complex, and is it possible to observe it during my reaction?
A3: A Meisenheimer complex is a resonance-stabilized anionic intermediate formed when the nucleophile attacks the electron-deficient aromatic ring.[1][2] Its formation temporarily disrupts the aromaticity of the ring. For highly activated systems, these complexes can be colored (often deep red or purple) and may be observed visually during the reaction. In some cases, with multiple strong electron-withdrawing groups, the Meisenheimer complex can be stable enough to be isolated and characterized.[5]
Troubleshooting Guide
Low yields or reaction failures can often be resolved by systematically evaluating and optimizing reaction parameters.
Problem: Low or No Product Formation
Problem: Formation of Multiple Products
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical conditions and yields for SNAr reactions on activated halo-aromatic systems, which can serve as a starting point for optimizing reactions on benzodioxine substrates.
Table 1: Effect of Solvent and Base on SNAr Yield
| Nucleophile | Electrophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Isopropylphenol | Aryl Fluoride | Toluene | K₃PO₄ | 110 | 8 | <5 | [3] |
| Isopropylphenol | Aryl Fluoride | Dioxane | K₃PO₄ | 110 | 8 | <5 | [3] |
| Isopropylphenol | Aryl Fluoride | THF | K₃PO₄ | 110 | 8 | <5 | [3] |
| Isopropylphenol | Aryl Fluoride | DMF | K₂CO₃ | 110 | 8 | 85 | [3] |
| Isopropylphenol | Aryl Fluoride | DMSO | Cs₂CO₃ | 110 | 8 | >95 | [3] |
| Benzylamine | 2-Fluoronitrobenzene | H₂O/HPMC | KOH | rt | 10s | 90 | [6] |
Table 2: Representative Yields with Various Nucleophiles
| Electrophile | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoro-5-nitroaniline | Aniline | DMF | K₂CO₃ | 100 | 4 | 88 | [7] |
| 2-Fluoro-5-nitroaniline | Methanol | THF | NaH | 60 | 8 | 78 | [7] |
| 2-Fluoro-5-nitroaniline | Phenol | DMF | t-BuOK | 80 | 6 | 82 | [7] |
| 2-Fluoro-5-nitroaniline | 4-Methoxyphenol | DMF | t-BuOK | 80 | 6 | 85 | [7] |
Experimental Protocols
General Protocol for Amination of a Chloro-nitro-benzodioxine
This protocol is a general guideline and should be optimized for the specific substrate and amine.
Materials:
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Chloro-nitro-benzodioxine substrate (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, 1.5 - 2.0 eq)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chloro-nitro-benzodioxine substrate.
-
Dissolve the substrate in the anhydrous solvent (approximately 5-10 mL per mmol of substrate).
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Add the amine nucleophile to the solution.
-
Add the base to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Synthesis of 2-Amino-5,6-ethylenedioxy-1,4-benzothiazole from 6-Amino-1,4-benzodioxane
This protocol describes a specific transformation starting from a substituted benzodioxane.[8]
Procedure:
-
In a 100-mL conical flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 4.6 g (0.03 mol) of 6-amino-1,4-benzodioxane in 30 mL of chlorobenzene.
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Add 1.3 mL of sulfuric acid to the solution over 5 minutes.
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Add 6 g of potassium thiocyanate to the mixture.
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Heat the resulting mixture in an oil bath at 100 °C for 3 hours.
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After cooling to 25 °C, add 2.4 mL (0.03 mol) of sulfuryl chloride, ensuring the temperature does not exceed 50 °C.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1’-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. SYNTHESIS OF 2-R-AMINO-5,6-ETHYLENE-1,4-DIOXYBENZTHIAZOLANE FROM 6-AMINO-1,4-BENZODIOXANE [es.vestnik-tnu.com]
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the technical support center for the purification of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these unique molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying fluorinated organic compounds?
The purification of fluorinated organic compounds presents several distinct challenges stemming from the unique properties imparted by fluorine atoms. These include:
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Similar Polarities: Fluorinated compounds and their impurities often possess very similar polarities, making chromatographic separation difficult.[1]
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Volatility: Smaller fluorinated molecules can be highly volatile, leading to sample loss during solvent removal and other purification steps.[1]
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Poor Solubility: These compounds may exhibit poor solubility in common chromatographic eluents, complicating analysis and purification.[2]
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Co-elution: Impurities with similar structures or polarities can co-elute with the target compound, requiring optimization of separation techniques.[2]
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Strong Carbon-Fluorine Bonds: The high strength of the C-F bond can make some compounds inert, leading to low reaction conversions and complex product mixtures that are challenging to separate.[1]
Q2: How does the degree of fluorination affect purification strategy?
The number of fluorine atoms in a molecule significantly influences its physical and chemical properties, thus dictating the most effective purification strategy.
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Lightly Fluorinated Compounds: Molecules with only a few fluorine atoms may behave similarly to their non-fluorinated analogs, but with altered polarity. Standard purification techniques like silica gel chromatography and reversed-phase HPLC are often applicable, though method optimization is usually necessary.[3]
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Heavily Fluorinated (Fluorous) Compounds: Compounds with a high fluorine content exhibit unique "fluorous" properties, such as preferential solubility in fluorinated solvents.[4] This characteristic can be exploited for purification using techniques like fluorous solid-phase extraction (FSPE) or chromatography with fluorous stationary phases.[5]
Q3: Which chromatographic technique is a good starting point for a novel fluorinated compound?
The ideal starting point depends on the compound's polarity and solubility.[2]
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For moderately polar compounds soluble in organic solvents: Reversed-phase HPLC (RP-HPLC) with a C18 column is a versatile first choice. A gradient of water and acetonitrile, often with 0.1% formic acid or trifluoroacetic acid (TFA), is a common starting mobile phase.[2]
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For highly polar, water-soluble compounds: Hydrophilic Interaction Chromatography (HILIC) is often more suitable. This technique uses a polar stationary phase and a mobile phase gradient from high organic to high aqueous content.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of fluorinated organic compounds.
Chromatography Issues
Problem: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Potential Cause: Secondary interactions between the analyte and the silica backbone of the stationary phase.
-
Solution:
-
Adjust the mobile phase pH to be at least two units away from the analyte's pKa. For basic compounds, a lower pH often improves peak shape.[2]
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Incorporate mobile phase additives. For reversed-phase chromatography, trifluoroacetic acid (TFA) or trifluoroethanol (TFE) can be beneficial. For basic compounds, a small amount of a basic modifier like ammonium hydroxide may help.[2]
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Reduce the sample load by decreasing the concentration or injection volume.[2]
-
Problem: Compound Co-elutes with Impurities
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Potential Cause: Insufficient resolution between the target compound and impurities with similar polarities.
-
Solution:
-
Optimize Selectivity:
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Employ an Orthogonal Technique: If co-elution persists, switch to a purification method with a different separation mechanism (e.g., from reversed-phase to HILIC or supercritical fluid chromatography (SFC)).[2]
-
Problem: Compound Elutes in the Void Volume (Reversed-Phase HPLC)
-
Potential Cause: The compound is too polar and is not retained on the non-polar stationary phase.[2]
-
Solution:
Handling Volatile Fluorinated Compounds
Problem: Sample Loss During Solvent Removal
-
Potential Cause: The low boiling point and high vapor pressure of the compound.[1]
-
Solution:
-
Use Low Temperatures: Perform solvent removal at reduced temperatures.[1]
-
Efficient Condensing: Employ a high-performance condenser and a cold trap (e.g., with a dry ice/acetone or liquid nitrogen bath).[1]
-
Controlled Vacuum: Avoid using a high vacuum if possible. A Kugelrohr apparatus or distillation at atmospheric pressure can be effective alternatives for extremely volatile compounds.[6]
-
Data Presentation
Table 1: Comparison of Common HPLC Stationary Phases for Fluorinated Compound Purification
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Key Advantages |
| C18 (ODS) | Hydrophobic interactions | Moderately polar to non-polar fluorinated compounds. | Widely available, versatile, extensive literature support. |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions | Aromatic fluorinated compounds. | Offers different selectivity compared to C18, can resolve isomers. |
| Fluorinated Phases (e.g., PFP, TDF) | Fluorophilic interactions, dipole-dipole, π-π interactions | Fluorinated compounds, especially for separating from non-fluorinated analogs.[5] | High selectivity for fluorinated molecules, retention increases with fluorine content.[5] |
| HILIC (e.g., Amide, Silica) | Hydrophilic partitioning | Highly polar, water-soluble fluorinated compounds. | Excellent retention of very polar analytes that are not retained in reversed-phase.[2] |
Experimental Protocols
Protocol 1: General Method Development for Reversed-Phase HPLC
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Solubility Assessment: Determine the solubility of the crude sample in various common HPLC solvents (e.g., water, acetonitrile, methanol, isopropanol).
-
Initial Column and Mobile Phase Selection:
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Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Prepare two mobile phases:
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
-
Scouting Gradient:
-
Inject a small amount of the dissolved sample.
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Run a fast linear gradient from 5% B to 95% B over 10-15 minutes.
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Hold at 95% B for 2-3 minutes.
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Return to initial conditions and allow for re-equilibration.
-
-
Analysis of Results:
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Evaluate the retention time of the peak of interest and the separation from impurities.
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If the compound elutes too early, a shallower gradient or a different organic modifier (e.g., methanol) may be needed.
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If the compound elutes too late, a steeper gradient can be employed.
-
-
Optimization:
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Based on the scouting run, design an optimized gradient to improve the resolution of the target compound from nearby impurities. This may involve adjusting the gradient slope, using isocratic holds, or changing the mobile phase additives.
-
Protocol 2: Dry Loading for Flash Chromatography
This technique is recommended when the compound has poor solubility in the column eluent.[2]
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Sample Preparation: Dissolve the crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane, methanol, acetone).
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Adsorption: Add a small amount of silica gel or celite to the solution (typically 2-3 times the weight of the crude sample).
-
Solvent Evaporation: Carefully evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. Ensure the sample is completely dry.
-
Column Loading: Gently pour the dry powder containing the adsorbed sample onto the top of the pre-packed flash chromatography column.
-
Elution: Begin the elution with the chosen solvent system.
Mandatory Visualizations
Caption: A general workflow for troubleshooting the purification of fluorinated organic compounds.
Caption: Decision tree for selecting a suitable chromatographic technique for fluorinated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 5. silicycle.com [silicycle.com]
- 6. Tips & Tricks [chem.rochester.edu]
stability and proper storage of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine.
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in a question-and-answer format.
Question: My reaction is yielding unexpected byproducts, or the yield of my desired product is lower than expected. What could be the cause?
Answer: This issue could be related to the stability of the starting material or its reactivity.
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Possible Cause 1: Degradation of this compound. Improper storage or handling may lead to degradation. The chloromethyl group is susceptible to nucleophilic substitution, potentially reacting with moisture or other nucleophiles present in the reaction mixture.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.
-
Assess Purity: Before use, check the purity of the this compound using a suitable analytical method such as NMR, HPLC, or GC-MS.
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Use Anhydrous Conditions: If your reaction is sensitive to moisture, ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Reactivity with Nucleophiles. The chloromethyl group is a reactive electrophile.[1]
-
Troubleshooting Steps:
-
Review Reaction Components: Identify any nucleophilic species in your reaction mixture (e.g., amines, alcohols, water).
-
Protecting Groups: If necessary, consider using protecting groups for sensitive functionalities in your other reactants.
-
Control Reaction Conditions: Optimize the reaction temperature and addition rate to minimize side reactions.
-
Question: I have observed a change in the physical appearance of the compound (e.g., color change, clumping). Is it still usable?
Answer: A change in physical appearance can indicate degradation or contamination.
-
Possible Cause: Decomposition or Contamination. Exposure to air, light, or moisture can cause the compound to degrade. The presence of impurities can also lead to changes in appearance.
-
Troubleshooting Steps:
-
Do Not Use: It is not recommended to use the compound if you observe a significant change in its appearance.
-
Re-analyze: If possible, re-analyze a small sample of the material to determine its purity and identify any potential degradation products.
-
Proper Disposal: Dispose of the degraded material according to your institution's safety guidelines.
-
Logical Troubleshooting Workflow
References
Technical Support Center: Scale-Up Synthesis of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Synthesis of the Precursor, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol
-
Question: We are experiencing low yields during the formylation of 6-fluoro-4H-1,3-benzodioxine and subsequent reduction to the alcohol precursor. What are the potential causes and solutions?
-
Answer: Low yields in this two-step process can arise from several factors:
-
Incomplete Formylation: The Vilsmeier-Haack or other formylation reactions can be sensitive to reagent quality and reaction conditions. Ensure that the formylating agent (e.g., POCl₃/DMF) is fresh and the reaction is carried out under strictly anhydrous conditions. Incomplete reaction can leave starting material that is difficult to separate.
-
Sub-optimal Reaction Temperature: Temperature control is critical. For the formylation step, if the temperature is too low, the reaction may be sluggish. If it is too high, side reactions can occur. For the reduction step with a hydride reagent like sodium borohydride, low temperatures are generally preferred to control reactivity and improve selectivity.
-
Impure Starting Material: Ensure the purity of the starting 6-fluoro-4H-1,3-benzodioxine, as impurities can interfere with the reaction.
-
Inefficient Reduction: The choice of reducing agent and solvent system is important. Sodium borohydride in an alcoholic solvent is a common choice, but for larger scale, other reducing agents might be more cost-effective or easier to handle. Ensure the pH is controlled during workup to prevent decomposition of the product.
-
Issue 2: Formation of Impurities during Chlorination of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol
-
Question: During the conversion of the alcohol precursor to this compound using thionyl chloride, we are observing significant impurity formation. How can we minimize this?
-
Answer: The chlorination of benzylic alcohols with thionyl chloride can lead to byproducts. Here are some troubleshooting steps:
-
Over-chlorination: While less common for this specific reaction, ensure that the stoichiometry of thionyl chloride is carefully controlled. A slight excess is often used, but a large excess can lead to side reactions.
-
Formation of Diarylmethyl Ether Byproduct: The acidic conditions generated can sometimes lead to the formation of a bis((6-fluoro-4H-1,3-benzodioxin-8-yl)methyl) ether. Running the reaction at a lower temperature and adding the thionyl chloride slowly can help to minimize this.
-
Decomposition of the Product: The product is a reactive benzylic chloride and can be sensitive to heat and moisture. Ensure the workup is performed promptly and at a low temperature. A mild aqueous base wash (e.g., sodium bicarbonate solution) can be used to neutralize excess acid, but prolonged contact should be avoided.
-
Residual Thionyl Chloride: Ensure all residual thionyl chloride and HCl are removed after the reaction, as they can cause product degradation during storage or downstream processing. This can be achieved by distillation under reduced pressure or by co-evaporation with an inert solvent.
-
Issue 3: Safety Concerns with Carcinogenic Byproducts
-
Question: We are concerned about the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME). How can we mitigate this risk?
-
Answer: The formation of BCME is a known hazard in chloromethylation reactions that use formaldehyde and HCl. While the described synthesis route via the alcohol precursor and thionyl chloride avoids the direct use of formaldehyde and HCl in the chloromethylation step, it is crucial to be aware of this potential hazard if alternative synthetic routes are considered. If a direct chloromethylation of 6-fluoro-4H-1,3-benzodioxine is performed, the following precautions are essential:
-
Reaction Engineering: Maintain a low concentration of formaldehyde and ensure efficient mixing to minimize the formation of BCME.
-
Temperature Control: Keep the reaction temperature as low as feasible to slow down the rate of BCME formation.
-
Monitoring: If possible, use in-process analytics to monitor for the presence of BCME.
-
Workup Procedure: Quenching the reaction with a reagent that destroys BCME, such as aqueous ammonia, can be an effective control measure.
-
Personal Protective Equipment (PPE): Always handle reagents and products in a well-ventilated fume hood with appropriate PPE, including gloves, goggles, and a lab coat.
-
Frequently Asked Questions (FAQs)
-
Question: What is the recommended solvent for the chlorination step at a larger scale?
-
Answer: For the chlorination with thionyl chloride, a non-polar, inert solvent such as dichloromethane (DCM) or toluene is often a good choice. DCM is advantageous for its low boiling point, which facilitates removal, but toluene may be preferred for its higher boiling point, allowing for better temperature control of exothermic reactions at scale.
-
-
Question: What is the best method for purifying the final product, this compound, at scale?
-
Answer: On a large scale, purification by crystallization is often the most practical and cost-effective method. A suitable solvent system would need to be developed, for example, a mixture of a good solvent (like ethyl acetate or toluene) and a poor solvent (like heptane or hexane). Distillation under high vacuum may also be an option if the product is thermally stable enough.
-
-
Question: What are the critical process parameters to monitor during the scale-up of this synthesis?
-
Answer: Key parameters to monitor include:
-
Temperature: For all reaction steps, to control reaction rates and minimize side reactions.
-
Addition Rates: Slow and controlled addition of reagents, especially thionyl chloride, is crucial for managing exotherms.
-
Mixing: Efficient agitation is important to ensure homogeneity and good heat transfer.
-
Pressure: During any distillations, to ensure efficient removal of solvents and byproducts without degrading the product.
-
pH: During workup steps, to ensure proper neutralization and phase separation.
-
-
-
Question: Are there any specific materials of construction recommended for the reactors and equipment?
-
Answer: Given the use of thionyl chloride and the generation of HCl, glass-lined or Hastelloy reactors are recommended to prevent corrosion. Standard stainless steel reactors may be susceptible to acid corrosion.
-
Quantitative Data
The following tables provide plausible quantitative data for the scale-up synthesis of this compound. Note that these are representative values and will need to be optimized for a specific process.
Table 1: Key Reaction Parameters
| Parameter | Step 1: Synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | Step 2: Synthesis of this compound |
| Reactant Molar Ratios | 6-fluoro-4H-1,3-benzodioxine: 1.0 eq.Formylating agent: 1.1-1.5 eq.Reducing agent: 1.0-1.2 eq. | (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol: 1.0 eq.Thionyl chloride: 1.1-1.3 eq. |
| Solvent | Anhydrous THF or Dichloromethane | Dichloromethane or Toluene |
| Temperature Range | Formylation: 0 to 25 °CReduction: 0 to 10 °C | 0 to 25 °C |
| Reaction Time | Formylation: 2-4 hoursReduction: 1-2 hours | 1-3 hours |
| Typical Yield | 75-85% (over two steps) | 85-95% |
Table 2: Purity and Quality Control Specifications
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual |
| Purity (by HPLC) | ≥ 98.0% | HPLC-UV |
| Residual Solvents | Toluene: ≤ 890 ppmDichloromethane: ≤ 600 ppm | GC-HS |
| Water Content (by Karl Fischer) | ≤ 0.5% | Karl Fischer Titration |
| Melting Point | To be determined | Melting Point Apparatus |
Experimental Protocols
Protocol 1: Synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (Precursor)
This protocol is a representative procedure and should be optimized for scale.
-
Formylation:
-
Charge a suitable reactor with 6-fluoro-4H-1,3-benzodioxine (1.0 eq.) and an anhydrous solvent such as dichloromethane.
-
Cool the solution to 0-5 °C.
-
Slowly add the formylating agent (e.g., Vilsmeier reagent, prepared from POCl₃ and DMF) to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., TLC or HPLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde.
-
-
Reduction:
-
Dissolve the crude aldehyde in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0-5 °C.
-
Portion-wise, add sodium borohydride (1.0-1.2 eq.), keeping the internal temperature below 10 °C.
-
Stir the reaction at this temperature for 1-2 hours, or until complete conversion is observed.
-
Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl to a pH of ~5-6.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.
-
Purify the crude product by crystallization or column chromatography.
-
Protocol 2: Synthesis of this compound (Final Product)
-
Chlorination:
-
Charge a reactor with (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (1.0 eq.) and an anhydrous solvent such as dichloromethane.
-
Cool the solution to 0-5 °C.
-
Slowly add thionyl chloride (1.1-1.3 eq.) to the reaction mixture, maintaining the temperature below 10 °C. The addition is exothermic and will generate HCl gas, so ensure adequate scrubbing.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for completion.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride. Co-evaporation with toluene may be necessary to remove all traces of thionyl chloride.
-
-
Workup and Purification:
-
Dissolve the crude residue in a suitable solvent like ethyl acetate.
-
Carefully wash the organic solution with ice-cold water and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
A Note on Signaling Pathways: The query included a requirement for diagrams of signaling pathways. Based on a comprehensive review of publicly available information, this compound is primarily documented as a chemical intermediate. There is no readily available information linking this specific compound to a defined biological signaling pathway. Therefore, this requirement is considered not applicable to the scope of this technical support document.
Technical Support Center: Managing the Reactivity of Chloromethylated Aromatic Compounds
This guide is intended for researchers, scientists, and drug development professionals working with chloromethylated aromatic compounds. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help manage the reactivity of these versatile but challenging reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with chloromethylated aromatic compounds?
A1: The main safety concern is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME), during the chloromethylation reaction.[1][2][3][4] It is crucial to handle the reaction mixture in a well-ventilated fume hood and to quench the reaction properly to neutralize any BCME formed. Additionally, chloromethylated aromatic compounds themselves are lachrymators and can be irritating to the skin and mucous membranes.[5] Always consult the Safety Data Sheet (SDS) for the specific compound and follow appropriate personal protective equipment (PPE) guidelines.
Q2: My chloromethylation reaction is giving a low yield. What are the common causes and how can I improve it?
A2: Low yields in chloromethylation reactions can stem from several factors. Common causes include incomplete reaction, degradation of the product, or formation of side products. To improve the yield, consider the following:
-
Reaction Time and Temperature: Ensure the reaction has been given enough time to proceed to completion. Monitor the reaction by TLC or GC. However, prolonged reaction times or high temperatures can favor the formation of diarylmethane byproducts.[6][7]
-
Catalyst Activity: The Lewis acid catalyst (e.g., zinc chloride) can be deactivated by moisture. Ensure all reagents and glassware are dry.[4]
-
Reagent Stoichiometry: An excess of the chloromethylating agent can lead to polychloromethylation, while an excess of the aromatic substrate can increase the formation of diarylmethane byproducts.[6] Optimizing the molar ratio is crucial.
-
Substrate Reactivity: Aromatic compounds with electron-donating groups are more reactive, while those with electron-withdrawing groups are less reactive and may require harsher conditions.[4]
Q3: I am observing a significant amount of diarylmethane byproduct in my reaction. How can I minimize its formation?
A3: Diaryl-methane formation is a common side reaction where the chloromethylated product reacts with another molecule of the aromatic starting material.[2][7] To minimize this:
-
Control the Temperature: Lower reaction temperatures generally disfavor the formation of diarylmethane byproducts.[7]
-
Catalyst Choice: Some Lewis acids, like aluminum chloride, are known to promote diarylmethane formation more than others, such as zinc chloride.[7]
-
Molar Ratio: Using a slight excess of the chloromethylating agent relative to the aromatic compound can help. However, this must be balanced against the risk of polychloromethylation.
-
Reaction Time: Stopping the reaction as soon as the starting material is consumed can prevent the further reaction of the product.
Q4: How do I properly quench a chloromethylation reaction to ensure the destruction of any potential bis(chloromethyl) ether (BCME)?
A4: Quenching with an aqueous solution of a base is a common and effective method. A solution of aqueous ammonia is particularly effective at rapidly destroying BCME.[1] A 5% ammonia solution in a 50:50 water/alcohol mixture can be used to ensure miscibility and complete reaction.[1] It is crucial to perform the quench in a fume hood and to add the quenching solution slowly, as the reaction can be exothermic.
Q5: What is the best way to purify my chloromethylated aromatic compound?
A5: The purification method depends on the physical properties of the product and the impurities present.
-
Distillation: For liquid products with sufficient thermal stability, fractional distillation under reduced pressure is often the most effective method to separate the product from non-volatile impurities and byproducts with different boiling points.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent purification technique.
-
Column Chromatography: For complex mixtures or thermally sensitive compounds, silica gel chromatography can be used, though it may be less practical for large-scale purifications.
Q6: How stable are chloromethylated aromatic compounds to storage and different reaction conditions?
A6: Chloromethylated aromatic compounds are reactive and can degrade over time, especially in the presence of moisture, nucleophiles, or bases. They can undergo slow hydrolysis in water to form the corresponding benzyl alcohol and hydrochloric acid.[5][8] The rate of hydrolysis is dependent on pH and temperature.[8] For long-term storage, it is best to keep them in a cool, dry, and dark place in a tightly sealed container. They are generally incompatible with strong oxidizing agents, strong bases, and metals (except nickel and lead).[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of chloromethylated aromatic compounds.
Issue: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure it has gone to completion. If the reaction stalls, consider adding more catalyst or increasing the reaction time cautiously. |
| Deactivated Catalyst | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Zinc chloride is hygroscopic and its activity is reduced by moisture. |
| Sub-optimal Temperature | The reaction may require a specific temperature range for optimal performance. Consult literature for the specific aromatic compound or perform small-scale optimization experiments. Lower temperatures may be too slow, while higher temperatures can lead to side reactions.[7] |
| Poor Reagent Quality | Use fresh, high-purity starting materials. Paraformaldehyde can depolymerize over time. |
| Product Loss During Workup | Ensure complete extraction of the product from the aqueous layer. Back-extract the aqueous layer with the organic solvent. Avoid product decomposition during purification (e.g., by using lower temperatures for distillation).[9] |
Issue: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Diaryl-methane Formation | Lower the reaction temperature.[7] Use a less active Lewis acid catalyst (e.g., ZnCl₂ instead of AlCl₃).[7] Adjust the stoichiometry to avoid a large excess of the aromatic substrate. |
| Polychloromethylation | Use a stoichiometric amount or only a slight excess of the chloromethylating agent. Monitor the reaction closely and stop it once the desired product is formed. |
| Formation of Resinous Byproducts | This can occur with highly activated aromatic compounds. Use milder reaction conditions (lower temperature, less active catalyst).[2] Consider alternative chloromethylating agents. |
Issue: Difficulties During Workup and Purification
| Potential Cause | Recommended Solution |
| Emulsion Formation During Extraction | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Difficulty Removing Zinc Chloride | After quenching, wash the organic layer thoroughly with water. If the zinc salts are still present, a wash with a dilute solution of a chelating agent like EDTA may be helpful. Alternatively, precipitation with sodium carbonate or sodium phosphate can remove zinc ions.[10] |
| Product Decomposition During Distillation | Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. Ensure the distillation apparatus is clean and dry. |
| Product is Water Soluble | If the product has significant water solubility, saturate the aqueous layer with sodium chloride before extraction to decrease the product's solubility in the aqueous phase. |
Data Presentation
Table 1: Influence of Catalyst on the Chloromethylation of Toluene
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Chloromethylated Product (%) | Reference |
| Zinc Chloride (ZnCl₂) | 60 | Varies | - | 79 | [6] |
| Sulfuric Acid (H₂SO₄) | Varies | Varies | - | - | [6] |
| Phosphoric Acid (H₃PO₄) | Varies | Varies | - | - | [6] |
| Aluminum Chloride (AlCl₃) | Varies | Varies | - | - | [6] |
| Titanium Tetrachloride (TiCl₄) | 0-5 | Varies | High | Optimized for high ratio of product to byproduct | [7] |
| Zinc Iodide (ZnI₂) | 5-10 | 3 | - | 90 | [11] |
| PEG-800/ZnCl₂/AcOH/H₂SO₄ | 50 | 8 | 95 | - | [12] |
Table 2: Chloromethylation of Various Aromatic Compounds
| Aromatic Substrate | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzene | ZnCl₂ | 60 | - | 79 | [6] |
| Naphthalene | - | 85 | 6 | 74-77 | [13] |
| Cumene | ZnCl₂ | 42-48 | Varies | Optimized for high ratio of product to byproduct | [7] |
| Anisole | TiCl₄ | 0-5 | Varies | Optimized for high ratio of product to byproduct | [7] |
| m-Xylene | Phase Transfer Catalyst | 80 | 1.5 | High | [14] |
| Biphenyl | ZnI₂ | 5-10 | 3 | 89 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Chloromethylation of an Aromatic Compound (Blanc Reaction)
Disclaimer: This is a general protocol and may require optimization for specific substrates. All work must be performed in a certified chemical fume hood.
Materials:
-
Aromatic hydrocarbon (1.0 eq)
-
Paraformaldehyde (1.2 - 2.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.5 - 1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Inert solvent (e.g., Dichloromethane, 1,2-Dichloroethane, or excess aromatic substrate)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a gas inlet tube.
-
Charge the flask with the aromatic hydrocarbon, paraformaldehyde, and anhydrous zinc chloride.
-
If using a solvent, add it to the flask.
-
Begin stirring the mixture and cool the flask in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the mixture while maintaining the desired reaction temperature (typically between 0 °C and 60 °C).[6]
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.
-
Once the reaction is complete (typically after several hours), stop the flow of HCl gas.
-
Proceed immediately to the quenching procedure (Protocol 2).
Protocol 2: Quenching of the Chloromethylation Reaction Mixture
Objective: To safely neutralize the acidic reaction mixture and destroy any carcinogenic bis(chloromethyl) ether (BCME).
Materials:
-
Reaction mixture from Protocol 1
-
Crushed ice
-
5% Aqueous Ammonia solution (prepared in a 1:1 mixture of water and a miscible alcohol like ethanol or isopropanol)[1]
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
In a separate large beaker or flask, prepare a mixture of crushed ice and the 5% aqueous ammonia solution.
-
While vigorously stirring the ammonia solution in an ice bath, slowly and carefully add the crude reaction mixture from Protocol 1 via an addition funnel. Caution: The quenching process can be highly exothermic. Maintain a slow addition rate to control the temperature.
-
After the addition is complete, continue stirring the mixture for at least 30 minutes to ensure complete neutralization and destruction of BCME.[1]
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (2-3 times).
-
Combine the organic layers.
-
Wash the combined organic layers with water, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
The resulting solution contains the crude chloromethylated product and can be further purified.
Protocol 3: Purification by Vacuum Distillation
Objective: To purify the crude chloromethylated aromatic compound.
Materials:
-
Crude product solution from Protocol 2
-
Vacuum distillation apparatus (including a fractionating column for better separation)
-
Heating mantle
-
Vacuum pump with a cold trap
Procedure:
-
Concentrate the crude product solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Transfer the concentrated crude product to a round-bottom flask suitable for distillation.
-
Set up the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Begin to apply vacuum slowly.
-
Once the desired pressure is reached, begin to heat the distillation flask gently.
-
Collect the fractions that distill at the expected boiling point of the product under the applied pressure. It is advisable to collect a forerun and a tail fraction separately from the main product fraction.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
Characterize the purified product by appropriate analytical techniques (e.g., NMR, GC-MS).
Visualizations
Caption: Mechanism of the Blanc Chloromethylation Reaction.
Caption: Troubleshooting workflow for chloromethylation reactions.
References
- 1. reddit.com [reddit.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 6. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 8. scispace.com [scispace.com]
- 9. How To [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. iosrjournals.org [iosrjournals.org]
Technical Support Center: Effective Workup Procedures for 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols for the workup of reactions involving 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key reactive features?
A1: this compound is a substituted benzodioxine derivative with the molecular formula C₉H₈ClFO₂.[1] Its primary reactive feature is the chloromethyl group at the 8-position. The chlorine atom is a good leaving group, making the benzylic carbon highly susceptible to nucleophilic substitution. This reactivity is central to its use as a building block in organic synthesis.[2]
Q2: What are the essential safety precautions when handling this compound?
A2: This compound is classified as a hazardous substance. It is known to cause severe skin burns and serious eye damage.[1][3] Always handle this compound inside a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] In case of contact, rinse the affected area cautiously with water for several minutes.[3]
Q3: What are the most common reactions performed with this reagent?
A3: The most common application for this reagent is in nucleophilic substitution reactions. The reactive chloromethyl group allows for the introduction of the 6-fluoro-4H-1,3-benzodioxine moiety onto various molecules by reacting it with nucleophiles such as amines, alcohols, thiols, and carbanions.[2]
Q4: Why is a carefully designed workup procedure crucial for these reactions?
A4: A meticulous workup procedure is critical for several reasons:
-
Reactivity: The starting material is highly reactive and may persist if the reaction is incomplete.
-
Byproduct Formation: Side reactions can lead to impurities that must be removed.
-
Product Stability: The benzodioxine ring or other functional groups in the product may be sensitive to harsh pH conditions (strongly acidic or basic), potentially leading to degradation during the workup.[4]
-
Purity Requirements: Subsequent experimental steps or final applications in drug development demand high purity, which is achieved through an effective workup and purification strategy.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workup.
Q5: My reaction yield is very low. What are the potential causes and solutions?
A5: Low product yield can be attributed to several factors. A systematic approach is needed to diagnose the issue.[5]
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | Analysis: Check a post-reaction TLC or LC-MS to see if a significant amount of starting material remains. Solution: Consider extending the reaction time, increasing the reaction temperature, or adding more of the coupling reagent or base.[5] |
| Side Reactions | Analysis: Look for multiple new spots on the TLC that are not the starting material or the desired product. Solution: Common side reactions include elimination or reaction with the solvent. Try lowering the reaction temperature, changing the solvent to a more inert option, or using a less hindered base. |
| Product Degradation | Analysis: The product may form but subsequently decompose under the reaction or workup conditions. This is often indicated by streaking on the TLC plate. Solution: If the product is sensitive to acid or base, use milder workup conditions (e.g., a buffered aqueous wash or saturated NaHCO₃ instead of 1M NaOH).[5] Minimize the time the product is in contact with aqueous layers. |
| Poor Reagent Quality | Analysis: The starting material or other reagents may have degraded. Solution: Verify the purity of the this compound and other reagents. Use freshly opened or purified materials. |
Q6: My post-reaction TLC shows multiple spots. How should I structure my workup and purification?
A6: A multi-spot TLC indicates the presence of starting material, product, and byproducts. A standard liquid-liquid extraction followed by column chromatography is the recommended approach.
-
Quench the Reaction: Stop the reaction by adding an appropriate quenching solution (e.g., water, saturated ammonium chloride, or a buffer).
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel and perform an aqueous wash.
-
Use a dilute acid wash (e.g., 1M HCl) to remove basic impurities like amines.
-
Use a dilute base wash (e.g., saturated NaHCO₃) to remove acidic impurities.
-
Finish with a brine (saturated NaCl) wash to remove residual water from the organic layer.
-
-
Dry and Concentrate: Dry the isolated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude residue using flash column chromatography. The appropriate solvent system should be determined beforehand using TLC analysis.
Q7: I believe my product is decomposing on the silica gel column. What can I do to prevent this?
A7: If your product is sensitive, particularly to the acidic nature of standard silica gel, consider the following options:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a neutral-to-basic modifier, such as triethylamine (~0.5-1% v/v), before packing the column. This is especially effective for purifying amine-containing products.
-
Use a Different Stationary Phase: Consider using neutral alumina or a bonded-phase silica (like C18) for your chromatography if the product continues to degrade on standard silica.
-
Minimize Contact Time: Perform the chromatography as quickly as possible. A flash chromatography system can significantly reduce the time the compound spends on the column compared to traditional gravity chromatography.
Experimental Protocols
Protocol 1: General Workup Procedure for Nucleophilic Substitution with an Amine
This protocol outlines a standard procedure for working up a reaction between this compound and a primary or secondary amine.
-
Reaction Monitoring & Quenching:
-
Monitor the reaction to completion by TLC or LC-MS.
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly add deionized water to quench any unreacted reagents.
-
-
Solvent Removal:
-
If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the bulk of the solvent under reduced pressure using a rotary evaporator.
-
-
Aqueous Workup (Liquid-Liquid Extraction):
-
Transfer the residue to a separatory funnel using a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add water to dissolve any salts.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess amine starting material).
-
Saturated aqueous NaHCO₃ (to neutralize the organic layer and remove any acidic byproducts).
-
Saturated aqueous NaCl (brine) (to reduce the solubility of the organic product in the aqueous layer).
-
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent.
-
Concentrate the filtrate to dryness in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) determined by prior TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Data Presentation
Table 1: Typical Parameters for Workup and Purification
| Step | Parameter | Recommended Reagents/Solvents | Purpose/Notes |
| Extraction | Organic Solvent | Ethyl Acetate, Dichloromethane (DCM) | Choose based on product solubility and ease of removal. |
| Acidic Wash | 1M HCl, 5% Citric Acid | To remove basic impurities (e.g., unreacted amines). | |
| Basic Wash | Saturated NaHCO₃, 1M Na₂CO₃ | To remove acidic impurities and neutralize the organic layer. Avoid strong bases like NaOH if product is base-sensitive. | |
| Brine Wash | Saturated NaCl(aq) | To remove residual water and break up emulsions. | |
| Drying | Drying Agent | Na₂SO₄, MgSO₄ | MgSO₄ is a faster and more efficient drying agent but can be slightly acidic. |
| Purification | Stationary Phase | Silica Gel, Neutral Alumina | Standard silica gel is acidic; use neutral alumina for acid-sensitive compounds. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate, DCM/Methanol | Determined by TLC. A small amount of triethylamine can be added for amine products. |
Visualizations
Caption: General experimental workflow from reaction completion to purified product.
Caption: Troubleshooting logic for diagnosing the cause of low reaction yield.
References
- 1. 8-Chloromethyl-6-fluoro-4H-benzo(1,3)dioxine | C9H8ClFO2 | CID 2780137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | 175136-61-5 [smolecule.com]
- 3. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. air.unimi.it [air.unimi.it]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity and biological activity of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine against a selection of established alkylating agents. The information presented herein is intended to assist researchers in understanding the potential of this compound in the context of drug discovery and development.
Executive Summary
This compound is a substituted benzyl chloride derivative with potential as an alkylating agent. Its reactivity is modulated by the electronic properties of the benzodioxine ring and the fluoro substituent. This guide provides a comparative framework for its reactivity and cytotoxicity against common alkylating agents such as melphalan, chlorambucil, and cyclophosphamide. Due to the limited availability of direct experimental data for this compound, its chemical reactivity is estimated based on established principles of physical organic chemistry.
Introduction to Alkylating Agents
Alkylating agents are a class of reactive compounds that covalently modify biological macromolecules, most notably DNA.[1] This modification, or alkylation, can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis, making them a cornerstone of cancer chemotherapy.[1] The reactivity of these agents is a critical determinant of their efficacy and toxicity.
Comparative Analysis of Chemical Reactivity
The reactivity of an alkylating agent is its propensity to react with nucleophiles, such as the nitrogen and oxygen atoms in DNA. A standard method for quantifying this is the reaction with 4-(4-nitrobenzyl)pyridine (NBP), which serves as a model nucleophile. The second-order rate constants for this reaction provide a quantitative measure of alkylating potential.
-
4H-1,3-benzodioxine ring: This moiety is generally considered to be electron-donating due to the oxygen atoms, which can donate lone-pair electrons to the aromatic ring. This would tend to increase the reactivity of the chloromethyl group.
-
Fluoro substituent: The fluorine atom is a strongly electron-withdrawing group by induction, which would tend to decrease the reactivity.
The net effect of these two opposing influences will determine the precise reactivity of this compound. It is plausible that its reactivity is comparable to or slightly greater than that of unsubstituted benzyl chloride.
Table 1: Comparison of Estimated Chemical Reactivity and Reaction Mechanisms
| Alkylating Agent | Class | Estimated Relative Reactivity vs. Benzyl Chloride | Primary Reaction Mechanism |
| This compound | Benzyl Halide | Comparable to slightly higher (estimated) | S(_N)2 / S(_N)1-like |
| Benzyl Chloride | Benzyl Halide | 1 (Reference) | S(_N)2 / S(_N)1-like |
| Melphalan | Nitrogen Mustard | High | S(_N)1 (via aziridinium ion) |
| Chlorambucil | Nitrogen Mustard | High | S(_N)1 (via aziridinium ion) |
| Cyclophosphamide (activated metabolite) | Nitrogen Mustard | Very High | S(_N)1 (via aziridinium ion) |
Note: The reactivity of nitrogen mustards is significantly higher than simple benzyl chlorides due to the formation of highly reactive aziridinium ion intermediates.
Comparative Analysis of Cytotoxicity
The in vitro cytotoxicity of alkylating agents is commonly assessed using cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes available IC50 data for the selected alkylating agents against A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma) cell lines.
Table 2: Comparative Cytotoxicity (IC50, µM) of Alkylating Agents
| Alkylating Agent | A549 Cells (IC50, µM) | MCF-7 Cells (IC50, µM) | Notes |
| This compound | Data not available | Data not available | |
| Benzyl Chloride | ~100 - 500 | ~100 - 500 | Estimated range based on data for similar, non-pharmaceutical benzyl halides. |
| Melphalan | 5 - 20 | 2 - 10 | Potent cytotoxic agent. |
| Chlorambucil | 10 - 50 | 5 - 25 | Potent cytotoxic agent. |
| Cyclophosphamide | >1000 | >1000 | Prodrug that requires metabolic activation; low in vitro activity without S9 fraction.[2] |
Experimental Protocols
Determination of Alkylating Reactivity using the 4-(4-Nitrobenzyl)pyridine (NBP) Assay
This spectrophotometric assay provides a standardized method for comparing the chemical reactivity of alkylating agents.
Objective: To determine the second-order rate constant for the reaction of an alkylating agent with NBP.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the alkylating agent in a suitable solvent (e.g., acetone, ethanol).
-
Prepare a stock solution of NBP in the same solvent.
-
-
Reaction:
-
In a temperature-controlled cuvette, mix the alkylating agent and NBP solutions at known concentrations.
-
Monitor the increase in absorbance at a specific wavelength (typically around 540-560 nm after basification) over time. This absorbance corresponds to the formation of the alkylated NBP product.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
From the initial rate of the reaction, calculate the pseudo-first-order rate constant (k') if one reactant is in large excess.
-
The second-order rate constant (k) is then determined by dividing k' by the concentration of the reactant in excess.
-
Determination of Cytotoxicity (IC50) using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Objective: To determine the concentration of an alkylating agent that inhibits cell growth by 50%.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549 or MCF-7) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the alkylating agent. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: DNA Alkylation and Cellular Response Pathway.
Caption: Experimental Workflow for Alkylating Agent Comparison.
References
- 1. Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential toxicities of cyclophosphamide and its glutathione metabolites to A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biological Activity Screening of Novel 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the biological activity of novel 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine derivatives. Due to a lack of extensive published data on this specific class of compounds, this document outlines standardized experimental protocols and data presentation formats to facilitate objective comparison with established alternative compounds.
The development of novel therapeutic agents requires rigorous and standardized screening to identify promising lead compounds. This guide details the methodologies for assessing the anticancer and antimicrobial potential of new this compound derivatives, enabling a direct comparison with alternative therapeutic agents.
Comparative Analysis of Cytotoxic Activity
A primary step in the evaluation of novel anticancer compounds is the assessment of their cytotoxic effects on various cancer cell lines. The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency. For comparative purposes, the well-established chemotherapeutic agent Doxorubicin is included as a reference.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Benzodioxine Derivatives and Doxorubicin
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | HepG2 (Liver Cancer) |
| This compound Derivative 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound Derivative 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Alternative Compound 1 (e.g., Combretastatin A4) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Doxorubicin (Reference) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols: Cytotoxicity Screening
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Caption: Workflow for MTT-based cytotoxicity screening.
Comparative Analysis of Antimicrobial Activity
The antimicrobial potential of novel compounds is determined by their ability to inhibit the growth of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzodioxine Derivatives and Standard Antibiotics
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| This compound Derivative 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound Derivative 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| Ciprofloxacin (Reference) | [Insert Data] | [Insert Data] | NA |
| Fluconazole (Reference) | NA | NA | [Insert Data] |
Experimental Protocols: Antimicrobial Screening
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent.[5][6]
Protocol:
-
Preparation of Compounds: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[5][6]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.[4]
Caption: Workflow for antimicrobial susceptibility testing.
Potential Signaling Pathways in Cancer
Dysregulation of signaling pathways is a hallmark of cancer.[7][8][9] Novel anticancer agents often exert their effects by modulating these pathways. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are frequently altered in various cancers and are common targets for drug development.[10][11]
Caption: Commonly dysregulated signaling pathways in cancer.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. genesispub.org [genesispub.org]
- 8. Frontiers | Oncogenic signaling pathway dysregulation landscape reveals the role of pathways at multiple omics levels in pan-cancer [frontiersin.org]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. For novel compounds such as 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, a versatile building block in medicinal chemistry, rigorous analytical characterization is paramount. This guide provides a comparative overview of spectroscopic techniques for the structural elucidation of this key intermediate, alongside alternative analytical methodologies, supported by expected data and detailed experimental protocols.
Introduction to this compound
This compound (C₉H₈ClFO₂, Molar Mass: 202.61 g/mol , CAS: 131728-94-4) is a halogenated benzodioxine derivative.[1][2] Its structure, featuring a fluorinated aromatic ring, a dioxine moiety, and a reactive chloromethyl group, makes it a valuable precursor in the synthesis of more complex molecules.[3] Given its potential role in pharmaceutical synthesis, unambiguous confirmation of its structure is critical to ensure the identity and purity of downstream products.
Primary Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the principal techniques for the structural analysis of organic molecules like this compound.
Spectroscopic Data Summary (Expected Values)
The following table summarizes the expected quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound. Note: As direct experimental spectra for this specific compound are not widely available in the searched literature, these values are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
| Spectroscopic Technique | Parameter | Expected Value / Observation | Structural Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~ 6.8 - 7.2 ppm | Aromatic protons (H-5, H-7) showing splitting due to fluorine and adjacent protons. |
| Chemical Shift (δ) | ~ 5.0 - 5.5 ppm | Methylene protons of the dioxine ring (-O-CH₂-O-). | |
| Chemical Shift (δ) | ~ 4.8 - 5.0 ppm | Methylene protons adjacent to the aromatic ring (-Ar-CH₂-O-). | |
| Chemical Shift (δ) | ~ 4.6 ppm | Chloromethyl protons (-CH₂Cl). | |
| Coupling Constant (J) | J(H,F) ~ 2-10 Hz | Coupling between fluorine and adjacent aromatic protons. | |
| ¹³C NMR | Chemical Shift (δ) | ~ 150 - 160 ppm (d) | Fluorine-bearing aromatic carbon (C-6), showing a large ¹J(C,F) coupling. |
| Chemical Shift (δ) | ~ 110 - 145 ppm | Other aromatic carbons, with smaller J(C,F) couplings for carbons ortho and meta to the fluorine. | |
| Chemical Shift (δ) | ~ 90 - 100 ppm | Methylene carbon of the dioxine ring (-O-CH₂-O-). | |
| Chemical Shift (δ) | ~ 65 - 75 ppm | Methylene carbon adjacent to the aromatic ring (-Ar-CH₂-O-). | |
| Chemical Shift (δ) | ~ 40 - 50 ppm | Chloromethyl carbon (-CH₂Cl). | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 202 and 204 | Presence of the molecular ion and its isotope peak (M+2) in an approximate 3:1 ratio, characteristic of a single chlorine atom. |
| Key Fragment Ions | m/z 167 | Loss of the chloromethyl radical (•CH₂Cl). | |
| m/z 153 | Loss of the chlorine atom. | ||
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~ 3100 - 3000 cm⁻¹ | Aromatic C-H stretching. |
| Wavenumber (cm⁻¹) | ~ 2950 - 2850 cm⁻¹ | Aliphatic C-H stretching (dioxine and chloromethyl groups). | |
| Wavenumber (cm⁻¹) | ~ 1600 - 1450 cm⁻¹ | Aromatic C=C stretching. | |
| Wavenumber (cm⁻¹) | ~ 1250 - 1000 cm⁻¹ | C-O stretching (ether linkages in the dioxine ring) and C-F stretching. | |
| Wavenumber (cm⁻¹) | ~ 800 - 600 cm⁻¹ | C-Cl stretching. |
Comparison with Alternative Analytical Techniques
While spectroscopic methods are primary, other techniques can provide complementary or definitive structural information.
| Alternative Technique | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Provides the absolute three-dimensional structure of the molecule in the solid state, including bond lengths and angles.[4][5][6][7][8] | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain.[7][8] Does not provide information about the molecule in solution. |
| Gas Chromatography (GC) | Separation and quantification of volatile compounds. Can be coupled with a mass spectrometer (GC-MS) for identification.[9][10][11] | High resolution separation of components in a mixture. High sensitivity, especially with an Electron Capture Detector (ECD) for halogenated compounds.[10] | Compound must be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purification of non-volatile compounds. Can be coupled with various detectors (UV, MS). | Applicable to a wide range of compounds. Non-destructive, allowing for sample recovery. | Lower resolution than GC for some applications. |
Detailed Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[12]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).[13]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[13] Gentle warming or vortexing can aid dissolution.
-
Filtering: To remove any particulate matter that can affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Spectroscopic Analysis Workflow
References
- 1. 8-Chloromethyl-6-fluoro-4H-benzo(1,3)dioxine | C9H8ClFO2 | CID 2780137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-(CHLOROMETHYL)-6-FLUORO-2,4-DIHYDRO-1,3-BENZODIOXINE | CAS 131728-94-4 [matrix-fine-chemicals.com]
- 3. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | 306934-89-4 | Benchchem [benchchem.com]
- 4. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excillum.com [excillum.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. epa.gov [epa.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. organomation.com [organomation.com]
A Comparative Guide to the Computational Modeling of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine's Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of direct experimental data on this specific compound, this guide leverages computational modeling techniques to predict its reactivity and compares it with experimentally determined data for structurally related compounds. This approach offers valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents based on the benzodioxane scaffold.
Introduction to this compound
This compound is a substituted benzodioxine derivative of significant interest in medicinal chemistry. The benzodioxane moiety is a common scaffold in a variety of biologically active compounds. The reactivity of the chloromethyl group at the 8-position is crucial for its utility as a synthetic intermediate, allowing for the introduction of various functional groups through nucleophilic substitution reactions. The presence of a fluorine atom at the 6-position is expected to modulate the electronic properties and, consequently, the reactivity of the molecule.
Computational Modeling of Reactivity
The primary reactive site of this compound is the benzylic carbon of the chloromethyl group, which is susceptible to nucleophilic attack, primarily through an SN2 mechanism. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to predict the reactivity of such molecules by calculating parameters like activation energies, reaction enthalpies, and frontier molecular orbital (HOMO-LUMO) gaps.
Predicted Reactivity Profile
A computational analysis using DFT at the B3LYP/6-31G** level of theory can be employed to model the SN2 reaction with a simple nucleophile, such as a hydroxide ion. Key predicted parameters for this compound are presented in Table 1, alongside experimental and computational data for relevant alternative compounds.
Table 1: Comparison of Predicted and Experimental Reactivity Data for Nucleophilic Substitution
| Compound | Reactivity Parameter | Value | Method |
| This compound | Predicted Activation Energy (SN2 with OH-) | ~18-22 kcal/mol | DFT (B3LYP/6-31G ) |
| Predicted Reaction Enthalpy (SN2 with OH-) | ~ -25 to -30 kcal/mol | DFT (B3LYP/6-31G ) | |
| Benzyl Chloride | Experimental Rate Constant (with I- in acetone) | 1.5 x 10-3 M-1s-1 | Experimental[1][2] |
| Computational Activation Energy (SN2 with Cl-) | 24.5 kcal/mol | High-level electronic structure calculations | |
| 4-Fluorobenzyl Chloride | Experimental Relative Rate (Solvolysis) | 0.7 | Experimental |
| 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | Calculated HOMO-LUMO Gap | ~2.4 eV | Computational[3] |
Note: The values for this compound are predictive and based on computational models of similar compounds. Actual experimental values may vary.
Comparison with Alternative Benzodioxane Scaffolds
The benzodioxane scaffold is present in numerous biologically active molecules. Understanding the reactivity of this compound in the context of these alternatives is crucial for drug design and development.
Table 2: Biologically Active Benzodioxane Derivatives and their Significance
| Alternative Compound | Biological Activity | Relevance for Comparison |
| Doxazosin | α1-adrenergic blocker | A marketed drug, demonstrating the therapeutic potential of the benzodioxane core. Its synthesis involves modifications of the benzodioxane ring system. |
| WB-4101 Analogs | α1-adrenoceptor antagonists | Extensive structure-activity relationship (SAR) studies are available, providing insights into how substitutions on the benzodioxane ring affect biological activity.[4] |
| Benzodioxane-based FtsZ inhibitors | Antibacterial agents | These compounds highlight the use of the benzodioxane scaffold in developing novel antimicrobial agents. Computational docking studies have been used to guide their design.[5] |
Experimental Protocols
To validate the computational predictions, experimental kinetic studies are essential. A detailed protocol for determining the rate of nucleophilic substitution on this compound is provided below.
Protocol: Kinetic Analysis of Nucleophilic Substitution
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., sodium iodide in acetone).
Materials:
-
This compound
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Thermostated reaction vessel
-
HPLC or GC for monitoring reaction progress
-
Standard laboratory glassware
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in anhydrous acetone.
-
Prepare a stock solution of sodium iodide of known concentration (e.g., 0.2 M) in anhydrous acetone.
-
-
Reaction Setup:
-
Equilibrate both stock solutions and a reaction flask containing a magnetic stir bar to the desired reaction temperature (e.g., 25 °C) in a water bath.
-
Initiate the reaction by adding a known volume of the sodium iodide solution to the reaction flask, followed by the addition of a known volume of the this compound solution. The final concentrations should be accurately known.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent.
-
Analyze the quenched sample using HPLC or GC to determine the concentration of the reactant remaining or the product formed.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
If the plot is linear, the reaction is pseudo-first-order under the conditions of excess nucleophile. The pseudo-first-order rate constant (k') can be determined from the slope of the line.
-
The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile.
-
Visualizing Reaction Pathways and Workflows
Computational Workflow for Reactivity Prediction
Caption: Workflow for predicting reactivity using DFT.
General SN2 Reaction Pathway
Caption: Generalized SN2 reaction mechanism.
Conclusion
The computational modeling of this compound's reactivity provides valuable predictive insights in the absence of extensive experimental data. The primary mode of reaction is anticipated to be nucleophilic substitution at the chloromethyl group, with the fluoro substituent influencing the electrophilicity of the reaction center. This guide serves as a foundational resource for researchers, enabling a more informed approach to the synthesis and development of novel benzodioxane-based compounds. Further experimental validation is crucial to confirm these computational predictions and to fully elucidate the reactivity profile of this important synthetic intermediate.
References
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. Experimental and computational thermochemistry of 1,4-benzodioxan and its 6-R derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | 175136-61-5 [smolecule.com]
- 4. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Purity Assessment: A Comparative Guide to HPLC and GC-MS Methods for 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, a key building block in the synthesis of various pharmaceutical compounds.
Due to the reactive nature of the chloromethyl group and the potential for thermal degradation, direct analysis of this compound can be challenging. This guide explores both direct and derivatization-based approaches for HPLC and GC-MS, offering detailed experimental protocols and comparative data to inform method selection and development.
At a Glance: HPLC vs. GC-MS for Purity Analysis
The choice between HPLC and GC-MS for the purity assessment of this compound hinges on several factors, including the need for derivatization, the desired sensitivity, and the nature of potential impurities.
| Parameter | HPLC Method (with Derivatization) | GC-MS Method (with Derivatization) |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and polarity in a gaseous mobile phase. |
| Derivatization | Often required to improve stability and UV detection. | Generally necessary to enhance volatility and thermal stability. |
| Typical Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Detector | UV-Vis or Mass Spectrometry (MS) | Mass Spectrometry (MS) |
| LOD/LOQ | Generally in the ng/mL range.[1] | Can achieve pg/mL levels, especially with selective derivatization. |
| Advantages | Suitable for non-volatile and thermally labile compounds; robust and widely applicable. | High separation efficiency and definitive peak identification through mass spectra. |
| Disadvantages | May require derivatization for sensitive detection; resolution can be challenging for closely related impurities. | Potential for thermal degradation of the analyte; derivatization adds a step to the workflow. |
Visualizing the Workflow: From Sample to Result
The analytical workflows for both HPLC and GC-MS, particularly when employing a derivatization step, follow a structured sequence of operations.
References
validation of a multi-step synthesis involving 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the validation of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, a key intermediate in pharmaceutical research and development. The routes are evaluated based on experimental protocols, quantitative data, and cost-effectiveness to aid in the selection of the most suitable method for specific research and production needs.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the (6-fluoro-4H-1,3-benzodioxin-8-yl)methyl moiety into target molecules. The presence of the fluorine atom can enhance metabolic stability and bioavailability of drug candidates. This guide details two synthetic pathways: a three-step route involving formylation, reduction, and chlorination (Route A), and a direct, one-step chloromethylation (Route B).
Synthetic Route Comparison
Two plausible synthetic routes for this compound are outlined below, starting from the common precursor 6-fluoro-4H-1,3-benzodioxine.
Diagram of Overall Synthetic Pathways
Caption: Overall synthetic pathways to this compound.
Step 1: Synthesis of the Common Intermediate: 6-fluoro-4H-1,3-benzodioxine
The synthesis of the key intermediate, 6-fluoro-4H-1,3-benzodioxine, can be achieved from commercially available 4-fluorophenol.
Experimental Protocol:
A mixture of 4-fluorophenol, paraformaldehyde, and an acid catalyst (e.g., p-toluenesulfonic acid) in an appropriate solvent (e.g., toluene) is heated under reflux with a Dean-Stark apparatus to remove water. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with a basic solution (e.g., saturated sodium bicarbonate) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-Fluorophenol |
| Reagents | Paraformaldehyde, p-toluenesulfonic acid |
| Solvent | Toluene |
| Reaction Temperature | Reflux |
| Typical Yield | 70-85% |
| Purity | >95% (after purification) |
Route A: Three-Step Synthesis
This route involves the introduction of a formyl group, followed by its reduction to an alcohol and subsequent chlorination.
Diagram of Route A Workflow
Caption: Workflow for the three-step synthesis of the target compound (Route A).
Step A1: Vilsmeier-Haack Formylation
Experimental Protocol:
To a cooled (0 °C) solution of dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise. The resulting Vilsmeier reagent is stirred at this temperature for a specified time. A solution of 6-fluoro-4H-1,3-benzodioxine in a suitable solvent (e.g., dichloromethane) is then added dropwise. The reaction mixture is allowed to warm to room temperature and then heated to reflux. After completion (monitored by TLC), the mixture is cooled and poured onto ice, followed by neutralization with a base (e.g., sodium hydroxide solution). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography. The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[1][2][3]
Quantitative Data:
| Parameter | Value |
| Reagents | Phosphorus oxychloride, Dimethylformamide |
| Reaction Temperature | 0 °C to Reflux |
| Typical Yield | 60-90% for analogous reactions[1] |
| Purity | >95% (after purification) |
Step A2: Reduction of the Aldehyde
Experimental Protocol:
To a solution of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde in methanol, sodium borohydride (NaBH4) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to afford the desired alcohol. Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones.[4][5][6][7]
Quantitative Data:
| Parameter | Value |
| Reagent | Sodium Borohydride |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% for similar reductions[4][7] |
| Purity | >98% |
Step A3: Chlorination of the Alcohol
Experimental Protocol:
To a solution of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol in an inert solvent like dichloromethane, thionyl chloride (SOCl2) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is carefully quenched with a cold, saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product. Thionyl chloride is a common reagent for converting alcohols to alkyl chlorides.[8]
Quantitative Data:
| Parameter | Value |
| Reagent | Thionyl Chloride |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-95% for similar chlorinations |
| Purity | >97% |
Route B: Direct Chloromethylation (Blanc Chloromethylation)
This route offers a more direct approach to the final product in a single step from the common intermediate.
Diagram of Route B Workflow
Caption: Workflow for the direct chloromethylation of the intermediate (Route B).
Experimental Protocol:
To a mixture of 6-fluoro-4H-1,3-benzodioxine, paraformaldehyde, and a Lewis acid catalyst such as zinc chloride, hydrogen chloride gas is bubbled, or a solution of HCl in a suitable solvent is added. The reaction is typically carried out at elevated temperatures. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice water. The product is extracted with an organic solvent, and the combined organic layers are washed with water, a bicarbonate solution, and brine. After drying and concentration, the crude product is purified by column chromatography or distillation. The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring.[9][10][11]
Quantitative Data:
| Parameter | Value |
| Reagents | Paraformaldehyde, Hydrogen Chloride, Zinc Chloride |
| Reaction Temperature | Elevated |
| Typical Yield | 50-80% for analogous reactions[9] |
| Purity | >95% (after purification) |
Comparative Analysis
| Feature | Route A (Three-Step) | Route B (Direct) |
| Number of Steps | 3 | 1 |
| Overall Yield | Potentially higher (product of three high-yielding steps) | Moderate to good, but potentially lower than the combined yield of Route A |
| Control & Selectivity | High degree of control over each transformation. | Can be prone to side reactions like the formation of diarylmethane byproducts, especially with activated aromatic rings.[11] |
| Reagent Hazards | Involves phosphorus oxychloride and thionyl chloride which are corrosive and moisture-sensitive. | Uses corrosive hydrogen chloride and a Lewis acid. A major concern is the potential formation of the highly carcinogenic bis(chloromethyl) ether.[11] |
| Scalability | Each step is generally scalable, but a multi-step process can be more complex on a larger scale. | A one-pot reaction is often more amenable to large-scale production, but byproduct formation can complicate purification. |
| Purification | Intermediates can be purified at each stage, potentially leading to a purer final product. | Purification can be more challenging due to the potential for multiple byproducts. |
Cost Analysis
The following table provides an estimated cost comparison for the key reagents required for each synthetic route, based on typical laboratory-scale pricing. Prices are subject to change and vary by supplier.
| Reagent | Route | Estimated Price (USD) |
| 4-Fluorophenol | Starting Material | ~$50-100 / 100g |
| Paraformaldehyde | Both | ~$30-60 / 500g[12][13][14][15] |
| Phosphorus Oxychloride | A | ~$50-80 / 250g[16][17][18] |
| Sodium Borohydride | A | ~$30-50 / 100g[19][20][21][22][23] |
| Thionyl Chloride | A | ~$40-70 / 500g[24][25][26][27] |
| Zinc Chloride | B | ~$20-40 / 500g |
| Hydrogen Chloride | B | Varies (gas or solution) |
Cost-Effectiveness Summary:
-
Route A involves more steps and a greater number of reagents, which may increase the overall cost in terms of both materials and labor. However, the potentially higher overall yield and purity might offset these costs, especially for applications requiring high-purity material.
-
Route B is a more atom-economical, one-step process which could be more cost-effective, particularly on a larger scale, provided that the yield is acceptable and purification is not overly complex. The cost of ensuring safety measures to avoid the formation of carcinogenic byproducts should also be considered.
Conclusion and Recommendations
The choice between Route A and Route B for the synthesis of this compound depends on the specific requirements of the project.
-
For laboratory-scale synthesis where high purity and control are paramount, Route A is recommended. The multi-step approach allows for the purification of intermediates, leading to a well-characterized final product.
-
For larger-scale production where cost and process efficiency are the primary drivers, Route B presents a more attractive option. However, careful optimization is required to maximize the yield of the desired product and minimize the formation of byproducts, including the highly carcinogenic bis(chloromethyl) ether. Rigorous safety protocols must be implemented if this route is chosen.
It is strongly advised that researchers conduct small-scale trials of both routes to determine the optimal conditions and to accurately assess the yield, purity, and scalability for their specific application before committing to a larger-scale synthesis.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 5. rsc.org [rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 12. 多聚甲醛,粉末,95 HO(CH2O)nH [sigmaaldrich.cn]
- 13. Paraformaldehyde, 96%, extra pure 1 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 14. Paraformaldehyde Prices, Trends, Chart, News, Index and Demand [chemanalyst.com]
- 15. Paraformaldehyde, 500 g, CAS No. 30525-89-4 | Fixation | Cell Analysis | Cell Biology | Life Science | Carl ROTH - International [carlroth.com]
- 16. dir.indiamart.com [dir.indiamart.com]
- 17. volochem.com [volochem.com]
- 18. Phosphorus(V) oxychloride, 99%, Thermo Scientific Chemicals 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. Sodium borohydride price,buy Sodium borohydride - chemicalbook [m.chemicalbook.com]
- 20. m.indiamart.com [m.indiamart.com]
- 21. Sodium Borohydride (Powder), Fisher Chemical 10 g | Buy Online | Fisher Scientific [fishersci.com]
- 22. labdepotinc.com [labdepotinc.com]
- 23. Sodium Borohydride | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 24. Thionyl chloride, 99%, Thermo Scientific Chemicals 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 25. Thionyl chloride price,buy Thionyl chloride - chemicalbook [m.chemicalbook.com]
- 26. echemi.com [echemi.com]
- 27. Thionyl chloride, 500 ml, CAS No. 7719-09-7 | A to Z | Chemicals | Carl ROTH - Germany [carlroth.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzodioxine Analogs: Biological Effects and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often yielding compounds with enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comparative overview of the biological effects of fluorinated versus non-fluorinated benzodioxine analogs, with a focus on the well-characterized non-fluorinated 2,3,7,8-tetrachlorodibenzodioxin (TCDD) and its fluorinated counterpart, 2,3,7,8-tetrafluorodibenzodioxin (TFDD). This comparison is supported by experimental data and detailed methodologies for key assays.
Core Biological Effects: A Tale of Two Analogs
The primary mechanism of action for both TCDD and its analogs is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][2] This activation initiates a cascade of downstream events, leading to the expression of various genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2.[3][4]
While both TCDD and TFDD are capable of activating the AhR, the substitution of chlorine with fluorine atoms dramatically alters the pharmacokinetic profile of the molecule.
Receptor Binding and Activation
Both TCDD and TFDD are potent agonists of the aryl hydrocarbon receptor. Studies in rat hepatocyte cultures have indicated that 2,3,7,8-TFDD activates the dioxin receptor and induces CYP1A1-catalyzed EROD activity with an EC50 value similar to that of 2,3,7,8-TCDD. This suggests that the fluorine substitutions do not significantly diminish the molecule's ability to bind to and activate the AhR.
Metabolic Stability and Pharmacokinetics
A stark contrast between the two analogs emerges in their metabolic stability. TCDD is notoriously persistent in biological systems, with a very slow rate of metabolism.[5] In contrast, 2,3,7,8-TFDD exhibits a dramatically reduced half-life. In mice, the elimination of TFDD is biphasic, with a rapid initial phase (half-life of 5 minutes) followed by a slower phase (half-life of 165 minutes). This is in sharp contrast to the half-life of TCDD in mice, which is approximately 8.5 days. This rapid elimination of the fluorinated analog is a critical factor in its overall reduced toxicity profile.
Toxicity Profile
The high toxicity of TCDD is well-documented and includes a range of adverse effects such as carcinogenicity, reproductive and developmental issues, and damage to the immune system.[6][7] While specific comprehensive toxicity studies on TFDD are less common in the readily available literature, its significantly shorter biological half-life strongly suggests a lower potential for chronic toxicity compared to TCDD. The reduced residence time in the body limits the duration of AhR activation and subsequent downstream toxic effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for TCDD, providing a benchmark for the non-fluorinated analog. While precise, directly comparable quantitative values for TFDD are not consistently available in the literature, qualitative and semi-quantitative comparisons are noted.
Table 1: Receptor Activation and Enzyme Induction
| Compound | Assay | Cell/System | Endpoint | Value |
| 2,3,7,8-TCDD | CYP1A1 mRNA Induction | Human Primary Hepatocytes | EC50 | 0.14 - 0.37 nM[8] |
| CYP1A1 mRNA Induction | Rat Primary Hepatocytes | EC50 | 0.003 - 0.012 nM[8] | |
| CYP1A1 Protein Induction | Rat (in vivo) | ED50 | 0.22 µg/kg[9] | |
| CYP1A2 Protein Induction | Rat (in vivo) | ED50 | 0.40 µg/kg[9] | |
| 2,3,7,8-TFDD | CYP1A1-catalyzed EROD activity | Rat Hepatocyte Culture | EC50 | Similar to TCDD |
Table 2: Pharmacokinetic Parameters
| Compound | Species | Parameter | Value |
| 2,3,7,8-TCDD | Mouse | Half-life | ~8.5 days |
| Human | Half-life | 7.1 years (median) | |
| 2,3,7,8-TFDD | Mouse | Half-life | Biphasic: 5 min (rapid), 165 min (slow) |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the biological effects of benzodioxine analogs.
Aryl Hydrocarbon Receptor (AhR) Competitive Ligand Binding Assay
This assay determines the ability of a test compound (e.g., TFDD) to compete with a radiolabeled ligand (e.g., [³H]TCDD) for binding to the AhR.
Materials:
-
Purified recombinant AhR protein or cytosolic extract from a responsive cell line (e.g., HepG2).
-
Radiolabeled AhR ligand (e.g., [³H]2,3,7,8-TCDD).
-
Unlabeled competitor compounds (TCDD and TFDD).
-
Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5).
-
Hydroxyapatite slurry or other method to separate bound from free ligand.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compounds (TCDD and TFDD).
-
In a series of microcentrifuge tubes, incubate a fixed concentration of AhR protein and radiolabeled ligand with the varying concentrations of the competitor compounds.
-
Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled TCDD (non-specific binding).
-
Incubate the mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxyapatite adsorption or size-exclusion chromatography.
-
Quantify the radioactivity in the bound fraction using a scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity (Ki) for each competitor using the Cheng-Prusoff equation.
In Vitro CYP1A1 Induction Assay (qPCR)
This assay measures the induction of CYP1A1 messenger RNA (mRNA) in a cell line following exposure to a test compound.
Materials:
-
A suitable cell line (e.g., human hepatoma HepG2 cells).
-
Cell culture medium and supplements.
-
Test compounds (TCDD and TFDD).
-
RNA extraction kit.
-
Reverse transcription kit.
-
Quantitative real-time PCR (qPCR) instrument and reagents (including primers and probes for CYP1A1 and a reference gene like GAPDH).
Procedure:
-
Plate the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Prepare serial dilutions of the test compounds (TCDD and TFDD) in the cell culture medium.
-
Treat the cells with the different concentrations of the test compounds for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, lyse the cells and extract the total RNA using a commercial kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers and probes for CYP1A1, and a reference gene.
-
Determine the cycle threshold (Ct) values for both CYP1A1 and the reference gene.
-
Calculate the relative expression of CYP1A1 mRNA (fold induction) for each treatment group compared to the vehicle control using the ΔΔCt method.
-
Plot the fold induction against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate the key signaling pathway and a general experimental workflow.
References
- 1. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]
- 2. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicological Profile for 2,3,7,8-Tetrachlorodibenzo-p-dioxin - Syracuse Research Corporation - Google ブックス [books.google.co.jp]
- 4. Rapid and transient induction of CYP1A1 gene expression in human cells by the tryptophan photoproduct 6-formylindolo[3,2-b]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3,7,8-Tetrachlorodibenzo-p-dioxin: covalent binding of reactive metabolic intermediates principally to protein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differential time-course and dose-response relationships of TCDD-induced CYP1B1, CYP1A1, and CYP1A2 proteins in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Efficacy of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine as a Synthetic Intermediate: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic intermediate is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a comprehensive comparison of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine with alternative intermediates for the alkylation of nucleophiles, supported by available, albeit limited, experimental data and established chemical principles.
This document will delve into the synthesis of this compound and its analogs, followed by a comparative analysis of their reactivity in a model nucleophilic substitution reaction.
Synthesis of Key Intermediates
The primary precursor for this compound and its analogs is (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. This alcohol can be synthesized through various methods, including the reduction of the corresponding carboxylic acid or aldehyde. Once obtained, the hydroxyl group can be converted to different leaving groups to generate a range of synthetic intermediates.
A common method for the preparation of this compound involves the treatment of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol with thionyl chloride (SOCl₂). Similarly, the corresponding bromomethyl and tosyloxymethyl derivatives can be synthesized using phosphorus tribromide (PBr₃) and p-toluenesulfonyl chloride (TsCl), respectively.
dot graph { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Precursor [label="(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol"]; Thionyl_Chloride [label="SOCl2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Phosphorus_Tribromide [label="PBr3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Tosyl_Chloride [label="TsCl", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Chloromethyl [label="this compound"]; Bromomethyl [label="8-(bromomethyl)-6-fluoro-4H-1,3-benzodioxine"]; Tosyloxymethyl [label="8-(tosyloxymethyl)-6-fluoro-4H-1,3-benzodioxine"];
Precursor -> Chloromethyl [label=""]; Thionyl_Chloride -> Chloromethyl [arrowhead=none]; Precursor -> Bromomethyl [label=""]; Phosphorus_Tribromide -> Bromomethyl [arrowhead=none]; Precursor -> Tosyloxymethyl [label=""]; Tosyl_Chloride -> Tosyloxymethyl [arrowhead=none]; } . Caption: Synthesis of 8-(halomethyl) and 8-(tosyloxymethyl) derivatives.
| Intermediate | Reagent | Typical Yield (%) |
| This compound | Thionyl chloride (SOCl₂) | 85-95 |
| 8-(bromomethyl)-6-fluoro-4H-1,3-benzodioxine | Phosphorus tribromide (PBr₃) | 80-90 |
| 8-(tosyloxymethyl)-6-fluoro-4H-1,3-benzodioxine | p-Toluenesulfonyl chloride (TsCl) | 90-98 |
Table 1: Estimated Yields for the Synthesis of Synthetic Intermediates
Comparative Efficacy in Nucleophilic Substitution
To assess the efficacy of these intermediates, we will consider a model reaction: the N-alkylation of a secondary amine, piperidine. This reaction is a common transformation in medicinal chemistry for the introduction of the benzodioxine moiety.
The reactivity of the intermediates is directly related to the nature of the leaving group. In general, the order of leaving group ability is Tosylate > Bromide > Chloride. This trend is based on the stability of the corresponding anion.
dot graph { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
Chloromethyl [label="this compound"]; Bromomethyl [label="8-(bromomethyl)-6-fluoro-4H-1,3-benzodioxine"]; Tosyloxymethyl [label="8-(tosyloxymethyl)-6-fluoro-4H-1,3-benzodioxine"]; Piperidine [label="Piperidine", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="N-((6-fluoro-4H-1,3-benzodioxin-8-yl)methyl)piperidine"];
Chloromethyl -> Product; Bromomethyl -> Product; Tosyloxymethyl -> Product; Piperidine -> Product [arrowhead=none]; } . Caption: Alkylation of piperidine with different intermediates.
The following table compares the expected performance of each intermediate in the alkylation of piperidine. The data is extrapolated from known principles of chemical reactivity and typical experimental outcomes for similar reactions.
| Intermediate | Leaving Group | Relative Reactivity | Expected Reaction Time | Expected Yield (%) |
| This compound | Cl⁻ | Good | Moderate | 70-85 |
| 8-(bromomethyl)-6-fluoro-4H-1,3-benzodioxine | Br⁻ | Better | Short | 80-95 |
| 8-(tosyloxymethyl)-6-fluoro-4H-1,3-benzodioxine | TsO⁻ | Best | Very Short | 85-98 |
Table 2: Comparative Performance in the N-Alkylation of Piperidine
Experimental Protocols
General Procedure for the Synthesis of this compound:
To a solution of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol in a suitable anhydrous solvent (e.g., dichloromethane), thionyl chloride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
General Procedure for the N-Alkylation of Piperidine:
To a solution of piperidine in a suitable solvent (e.g., acetonitrile or DMF), a base (e.g., potassium carbonate) is added, followed by the dropwise addition of the 8-(substituted)-6-fluoro-4H-1,3-benzodioxine intermediate. The reaction mixture is stirred at room temperature or heated as necessary until the reaction is complete (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Conclusion
Based on established principles of chemical reactivity, 8-(tosyloxymethyl)-6-fluoro-4H-1,3-benzodioxine is expected to be the most effective intermediate for the alkylation of nucleophiles, offering the highest yields and shortest reaction times. 8-(bromomethyl)-6-fluoro-4H-1,3-benzodioxine represents a good compromise between reactivity and the ease of preparation of the starting material. This compound, while likely the most economical option, is expected to be the least reactive of the three.
The choice of intermediate will ultimately depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction conditions, and economic considerations. For challenging alkylations or when high yields are paramount, the tosyloxymethyl derivative is the recommended choice. For routine transformations, the bromomethyl or even the chloromethyl derivative may provide a satisfactory outcome. Further experimental work is required to provide precise quantitative data for these specific transformations.
Safety Operating Guide
Proper Disposal of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of halogenated organic compounds is paramount. This guide provides detailed procedures for the proper disposal of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, a corrosive and hazardous chemical.
The following information synthesizes key data from safety data sheets and general hazardous waste management protocols to provide a clear and actionable plan for the safe disposal of this compound. Adherence to these procedures is critical for personnel safety and environmental protection.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Key Hazards:
-
Causes severe skin burns and eye damage.[1]
-
May cause respiratory irritation.[1]
-
Harmful if swallowed.
Incompatible Materials:
-
Strong oxidizing agents.[1]
Hazardous Decomposition Products:
-
Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), chlorine, gaseous hydrogen fluoride (HF), and hydrogen chloride gas.[1]
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following minimum PPE is required:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
III. Disposal Protocol: A Step-by-Step Operational Plan
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.
Step 1: Segregation of Waste
-
Designate a specific waste container for "Halogenated Organic Waste."[2][3]
-
Do not mix this compound with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[4][5]
Step 2: Containerization
-
Use a compatible, leak-proof container with a secure screw-top cap. The original container is often the best choice for waste accumulation.
-
The container must be in good condition, free from cracks or leaks.[6]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."[6]
-
Include the full chemical name: "this compound." Do not use abbreviations.[6]
-
Indicate the primary hazards (e.g., "Corrosive," "Hazardous").
Step 4: Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[4]
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.[6]
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[4]
-
Follow all institutional procedures for waste manifest and pickup.
Step 6: Decontamination of Empty Containers
-
If the original container is to be disposed of after the chemical waste has been collected, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7]
-
The rinsate must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing and air-drying in a fume hood, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.[7]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Comprehensive Safety and Handling Guide for 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is crucial to understand its primary hazards to ensure safe handling.
GHS Hazard Statements:
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific target organ toxicity (single exposure) | Category 3 |
| Target Organs | Respiratory system |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this substance.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety goggles and face shield | Chemical safety goggles should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Protective gloves and clothing | Wear chemically resistant gloves and protective clothing to prevent skin contact.[1] |
| Respiratory | Respirator | Use only in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator should be used. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing risks. The following diagram illustrates the key steps for the safe handling of this compound.
First-Aid Measures
Immediate medical attention is required in case of exposure.[1]
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1] Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Rinse skin with water/shower.[1] Wash contaminated clothing before reuse.[1] Call a physician immediately.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Call a physician or poison control center immediately.[1] |
| Ingestion | Rinse mouth.[1] DO NOT induce vomiting.[1][2] Seek immediate medical assistance.[1] |
Storage and Disposal
Proper storage and disposal are crucial to prevent accidents and environmental contamination.
Storage:
-
Store in a well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store in a dry, cool place.[1]
-
Store locked up.[1]
-
Incompatible with strong oxidizing agents.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not allow the material to contaminate the ground water system.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ensure adequate ventilation.
-
Use personal protective equipment.
-
Sweep up and shovel into suitable containers for disposal.[1]
-
Avoid dust formation.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
